N-[3-(dimethylamino)propyl]acetamide
Description
The exact mass of the compound N-[3-(dimethylamino)propyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(dimethylamino)propyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(dimethylamino)propyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLICMMXIJECIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325152 | |
| Record name | N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-19-1 | |
| Record name | 3197-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Mechanism of N-[3-(dimethylamino)propyl]acetamide
This technical guide details the synthesis, mechanism, and process engineering for N-[3-(dimethylamino)propyl]acetamide , a functionalized amide intermediate used in surfactant chemistry, pharmaceutical synthesis, and as a polar aprotic solvent.
Executive Summary
N-[3-(dimethylamino)propyl]acetamide (CAS: 3197-19-1) is a bifunctional molecule containing a polar amide group and a basic tertiary amine.[1] Its synthesis is a classic example of chemoselective acylation , where a primary amine is selectively acetylated in the presence of a tertiary amine. This guide provides a robust "Gold Standard" protocol using acetic anhydride, supported by mechanistic analysis and industrial safety considerations.
Chemical Identity
| Property | Data |
| IUPAC Name | N-[3-(dimethylamino)propyl]acetamide |
| CAS Number | 3197-19-1 |
| Molecular Formula | |
| Molecular Weight | 144.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~305°C (at 760 mmHg) / Distillable under vacuum |
| Solubility | Miscible with water, ethanol, DCM; soluble in acid (protonation) |
Retrosynthetic Analysis & Strategy
The synthesis targets the formation of an amide bond between the primary amino group of 3-dimethylaminopropylamine (DMAPA) and an acetyl group source.
Strategic Considerations
-
Chemoselectivity: DMAPA contains two nitrogen centers. The primary amine (
) is sterically more accessible and acts as a better nucleophile for irreversible acylation than the tertiary amine ( ). The tertiary amine may form a transient acylammonium species but cannot form a neutral amide, ensuring high selectivity. -
Acylating Agent:
-
Acetic Anhydride (
): Preferred for laboratory and high-value synthesis. High reactivity, clean byproduct (acetic acid), and no salt formation during the reaction step. -
Acetyl Chloride:[2][3] Highly reactive but generates HCl, requiring stoichiometric base and producing salt waste.
-
Ethyl Acetate:[3] Used in industrial "green" processes (transamidation) but requires high temperatures and catalysts.
-
-
Thermodynamics: The reaction with acetic anhydride is highly exothermic (
). Strict temperature control is required to prevent side reactions or vaporization of the amine.
Reaction Mechanism
The formation of N-[3-(dimethylamino)propyl]acetamide proceeds via a Nucleophilic Acyl Substitution pathway.
Mechanistic Steps[3][4][7][8][9][10][11][12][13]
-
Nucleophilic Attack: The lone pair of the primary nitrogen in DMAPA attacks the carbonyl carbon of acetic anhydride.
-
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the acetate ion (
) as a leaving group. -
Proton Transfer: The resulting protonated amide is deprotonated. The proton acceptor can be the acetate ion, the tertiary amine of the product (intramolecular or intermolecular), or an auxiliary base.
Mechanistic Visualization (DOT)
The following diagram illustrates the electron flow and intermediate states.
Figure 1: Step-wise mechanism of DMAPA acetylation via acetic anhydride.
Experimental Protocol (The "Gold Standard")
This protocol is designed for a 100 mmol scale synthesis, prioritizing safety and purity.
Reagents & Equipment[3][7][9]
-
Substrate: 3-Dimethylaminopropylamine (DMAPA), 10.2 g (100 mmol).
-
Reagent: Acetic Anhydride, 11.2 g (110 mmol, 1.1 eq).
-
Solvent: Dichloromethane (DCM), 100 mL (Dry).
-
Quench/Base: 20% NaOH (aq).
-
Equipment: 250 mL 3-neck round bottom flask, addition funnel, thermometer, ice-water bath, magnetic stirrer.
Step-by-Step Procedure
-
Setup: Flame-dry the glassware under nitrogen flow. Charge the flask with DMAPA (10.2 g) and DCM (80 mL). Cool the solution to 0–5°C using an ice bath.
-
Addition: Charge the addition funnel with Acetic Anhydride (11.2 g) diluted in DCM (20 mL). Add this solution dropwise to the amine over 30–45 minutes .
-
Critical Control Point: Monitor internal temperature. Do not allow it to exceed 10°C to minimize thermal degradation or solvent boiling.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–3 hours .
-
Validation: Monitor reaction progress via TLC (System: MeOH/DCM 1:9 + 1%
) or GC-MS.
-
-
Workup (Neutralization): The reaction mixture currently contains the product and acetic acid (likely as a salt with the tertiary amine).
-
Cool the mixture back to 10°C.
-
Slowly add 20% NaOH (approx. 25 mL) until the aqueous layer pH is >12. This ensures the tertiary amine is in its free base form.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.[2] Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Drying: Combine organic layers, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate (
). -
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
-
Purification: Purify via vacuum distillation (high vacuum required due to high boiling point) to obtain a colorless liquid.
Process Flow Diagram
Figure 2: Process flow for the synthesis and purification of the target amide.
Characterization & Quality Control
To validate the synthesis, the following spectral data should be observed:
-
IR Spectroscopy:
-
Strong absorption at 1640–1660 cm⁻¹ (Amide I, C=O stretch).
-
Medium band at 3280–3300 cm⁻¹ (N-H stretch).
-
Absence of broad O-H stretch (indicating removal of acetic acid/water).
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
1.95 (s, 3H,
-CO). -
2.22 (s, 6H,
). -
2.35 (t, 2H,
-NMe₂). -
1.65 (quint, 2H, central
). -
3.30 (q, 2H,
-NH). - 6.5-7.0 (br s, 1H, NH).
-
1.95 (s, 3H,
Safety & Handling
-
DMAPA: A known sensitizer .[4] Inhalation or skin contact can cause allergic dermatitis. All operations must be conducted in a fume hood with nitrile gloves.
-
Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.
-
Exotherm: The reaction is highly exothermic. Failure to cool can lead to runaway conditions or solvent flashing.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1076641, N-[3-(dimethylamino)propyl]acetamide. Retrieved from [Link]
-
Xu, S., et al. (2005). "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal, 11(16), 4751-4757. (Mechanistic grounding for acylation). Retrieved from [Link]
- Google Patents. (2009). EP1551522B1: Purification of N,N-dimethylacetamide. (Relevant for purification techniques of similar high-boiling amides).
-
Organic Chemistry Portal. (n.d.). Acetylation of Amines. Retrieved from [Link]
Sources
- 1. 13472-81-6,3,5-Dibromo-2-hydroxypyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ias.ac.in [ias.ac.in]
- 4. The role of 3-dimethylaminopropylamine and amidoamine in contact allergy to cocamidopropylbetaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Solubility Profiling of N-[3-(dimethylamino)propyl]acetamide
Executive Summary
N-[3-(dimethylamino)propyl]acetamide (often abbreviated as DMAPA-acetamide or Amidoamine derivative) represents a critical structural motif in the synthesis of zwitterionic surfactants (betaines), epoxy curing agents, and functionalized CO₂ capture solvents. Its molecular architecture—comprising a polar acetamide head group, a hydrophobic propyl spacer, and a basic tertiary amine tail—creates a unique amphiphilic solubility profile.
This technical guide provides a comprehensive analysis of the solubility behavior of N-[3-(dimethylamino)propyl]acetamide. It synthesizes theoretical thermodynamic modeling with practical experimental protocols, offering researchers a roadmap for solvent selection in drug formulation and organic synthesis.
Part 1: Molecular Architecture & Thermodynamic Theory
To understand the solubility of N-[3-(dimethylamino)propyl]acetamide, one must analyze its functional groups and their interaction potentials.
Structural Analysis
The molecule (
-
Acetamide Group (
): A strong Hydrogen Bond Donor (HBD) via the N-H and a Hydrogen Bond Acceptor (HBA) via the Carbonyl ( ). This imparts high polarity and water miscibility.[1] -
Propyl Linker (
): A short hydrophobic chain that provides limited lipophilicity, allowing solubility in moderately polar organic solvents (e.g., chloroform, dichloromethane). -
Dimethylamino Group (
): A tertiary amine acting as a weak HBA and a basic center. It enhances solubility in acidic aqueous media via protonation.
Hansen Solubility Parameters (HSP)
Solubility is thermodynamically favored when the cohesive energy parameters of the solute match those of the solvent. Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted HSP profile is:
-
Dispersion (
): Moderate (due to the alkyl backbone). -
Polarity (
): High (due to the amide dipole). -
Hydrogen Bonding (
): High (due to the amide donor/acceptor sites).
Implication: This molecule behaves similarly to N,N-Dimethylacetamide (DMAc) but with slightly higher basicity and lipophilicity. It is expected to be miscible in high-
Part 2: Solubility Profile & Data
The following data presents the predicted qualitative solubility profile based on structural analogs (DMAc and DMAPA) and thermodynamic modeling. Quantitative values are highly dependent on temperature and purity; therefore, ranges are provided.
Table 1: Solubility in Common Organic Solvents (at 25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Interaction Mechanism |
| Protic Polar | Water ( | Miscible | Strong H-bonding (Solute HBA/HBD |
| Protic Polar | Methanol / Ethanol | Miscible | H-bonding + Dipole-Dipole interactions |
| Aprotic Polar | DMSO / DMF | High (>500 mg/mL) | Dipole-Dipole; "Like dissolves like" |
| Chlorinated | Chloroform / DCM | High (>300 mg/mL) | Dipole-Dipole; Amine-Chlorine interactions |
| Aromatic | Toluene / Benzene | Moderate (50-150 mg/mL) | |
| Ethers | THF / Diethyl Ether | Moderate to Low | Weak H-bonding; steric hindrance in ether |
| Aliphatic | n-Hexane / Heptane | Insoluble (<1 mg/mL) | Large difference in |
Note: The presence of the tertiary amine renders the solubility pH-dependent in aqueous media. At pH < 9 (below the pKa of the tertiary amine, approx. 9-10), the molecule becomes protonated and highly water-soluble.
Part 3: Experimental Protocols
For accurate determination of thermodynamic solubility, the Shake-Flask Method coupled with HPLC-UV/MS quantification is the gold standard.
Protocol: Equilibrium Solubility Determination
Objective: Determine the saturation concentration (
Materials:
-
Test Compound: >98% purity.
-
Solvents: HPLC Grade.
-
Equipment: Orbital shaker (temperature controlled), Centrifuge, 0.45 µm PTFE filters.
Workflow:
-
Preparation: Add excess solid/liquid solute to 5 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C ± 0.1°C for 24 to 72 hours .
-
Why? Amides can form viscous supersaturated solutions; extended time ensures true thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-saturated 0.45 µm filter.
-
Critical Step: Ensure the filter does not adsorb the compound (validate with a known standard).
-
-
Quantification: Dilute the supernatant and analyze via HPLC.
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 9.0) — High pH keeps the amine neutral for better retention.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide absorption).
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection and the interaction mechanisms governing solubility.
Caption: Mechanistic breakdown of solute-solvent interactions determining the solubility profile.
Part 5: Applications & Implications
CO₂ Capture Solvents
This molecule belongs to the class of sterically hindered amidoamines . In aqueous solutions, it is used for acid gas removal. The solubility of the carbamate species formed upon CO₂ absorption is critical. The high water solubility ensures that the reaction products remain in the liquid phase, preventing system clogging/precipitation [1].
Drug Formulation
While primarily an intermediate, the structural similarity to local anesthetics (like Lidocaine) suggests it may serve as a model for solubility enhancement strategies. Its high solubility in hydro-alcoholic mixtures makes it a candidate for cosolvency studies in transdermal delivery systems.
Synthesis Intermediate
In the synthesis of Cocamidopropyl Betaine (CAPB), this molecule is the acetyl-analog of the intermediate. Solubility in Toluene or Xylene is often required for the amidation step if azeotropic water removal is employed. The moderate solubility in aromatics (Table 1) supports this synthetic route [2].
References
-
Bernhardsen, I. M., & Knuutila, H. K. (2017). Review of Potential Amine Solvents for CO2 Absorption Process: Absorption Capacity, Cyclic Capacity and pKa. International Journal of Greenhouse Gas Control. Link
-
Bajpai, P., & Tyagi, V. K. (2006). Synthesis and Characterization of Gemini Surfactants based on Amidoamines. Journal of Oleo Science. Link
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for amide solubility trends).
-
PubChem Compound Summary. (2024). N-[3-(dimethylamino)propyl]acetamide (CID 349255).[2] National Center for Biotechnology Information. Link[2]
Sources
CAS number and molecular structure of N-[3-(dimethylamino)propyl]acetamide.
Topic: CAS number and molecular structure of N-[3-(dimethylamino)propyl]acetamide. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Synthesis, Characterization, and Impurity Profiling in Pharmaceutical Excipients
Executive Summary & Molecular Identity[1]
N-[3-(dimethylamino)propyl]acetamide is a functionalized amidoamine used primarily as a chemical intermediate in the synthesis of zwitterionic surfactants (betaines) and cationic polymers. In pharmaceutical and cosmetic research, it is critical as a known non-surfactant impurity in Cocamidopropyl Betaine (CAPB) , a common excipient. Its presence must be monitored due to the sensitization potential of the unreacted precursor, 3-dimethylaminopropylamine (DMAPA).
This guide provides the definitive physicochemical profile, a self-validating synthetic protocol for generating analytical standards, and the mechanistic pathways of its formation.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 3197-19-1 |
| IUPAC Name | N-[3-(dimethylamino)propyl]acetamide |
| Synonyms | N-Acetyl-N',N'-dimethyl-1,3-diaminopropane; DMAPA-Acetamide |
| Molecular Formula | |
| Molecular Weight | 144.22 g/mol |
| SMILES | CN(C)CCCNC(C)=O |
| InChI Key | OHLICMMXIJECIN-UHFFFAOYSA-N |
| Physical State | Viscous liquid (at 25°C) |
| Solubility | Highly soluble in water, ethanol, and chloroform |
Synthetic Pathways & Process Chemistry[5]
To study this compound as an impurity standard or a linker, it must be synthesized with high purity, free from the starting amine. The most robust method involves the selective acetylation of the primary amine of DMAPA using acetic anhydride.
Reaction Mechanism
The reaction relies on the nucleophilic attack of the primary amine (
Experimental Protocol: Selective Acetylation
Note: This reaction is highly exothermic. Strict temperature control is required to prevent discoloration and byproduct formation.
Reagents:
-
3-Dimethylaminopropylamine (DMAPA): 1.0 eq (e.g., 102.2 g)
-
Acetic Anhydride: 1.05 eq (e.g., 107.2 g)
-
Solvent: Dichloromethane (DCM) or Toluene (optional for heat management)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
-
Charging: Charge the flask with DMAPA (1.0 eq) and dry DCM (3 volumes). Cool the solution to 0–5°C using an ice/water bath.
-
Addition: Add Acetic Anhydride (1.05 eq) dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature
. Rapid addition will cause violent boiling of DCM.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1%
). Stain with Ninhydrin. The starting material (DMAPA) spot should disappear.
-
-
Work-up:
-
Wash the organic layer with saturated
(2x) to remove acetic acid byproduct. -
Wash with Brine (1x).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Distill the residue under high vacuum (< 1 mmHg). The product is a high-boiling liquid. Collect the main fraction.
Mechanistic Visualization: Synthesis & Impurity Context[6][7]
The following diagram illustrates the synthesis of the target molecule and its relationship to the pharmaceutical excipient Cocamidopropyl Betaine (CAPB). In CAPB production, if acetic acid impurities are present in the fatty acid source, N-[3-(dimethylamino)propyl]acetamide is formed as a byproduct.
Figure 1: Synthetic pathway for the target molecule and its formation as a side-reaction in Cocamidopropyl Betaine manufacturing.
Analytical Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard. Below is the predicted spectral data based on the free base structure.
1H NMR Spectroscopy (300 MHz, )
| Assignment | Shift ( | Multiplicity | Integration | Structural Motif |
| a | 1.96 | Singlet | 3H | |
| b | 1.65 | Quintet | 2H | |
| c | 2.22 | Singlet | 6H | |
| d | 2.32 | Triplet | 2H | |
| e | 3.28 | Quartet | 2H | |
| f | 6.80 | Broad s | 1H |
Structural Logic Diagram (NMR Assignment)
The following graph maps the specific proton environments to the chemical shifts, providing a visual guide for spectral interpretation.
Figure 2: 1H NMR Chemical Shift Assignments for N-[3-(dimethylamino)propyl]acetamide.
Applications in Drug Development[8]
Impurity Standard in Excipients
In the development of topical formulations, Cocamidopropyl Betaine (CAPB) is a ubiquitous surfactant.[1][2] However, commercial CAPB often contains impurities.[3]
-
Role: N-[3-(dimethylamino)propyl]acetamide acts as a non-surfactant impurity.
-
Significance: Unlike the precursor DMAPA (a potent sensitizer), the acetamide derivative is generally less reactive, but its quantification is required for "clean label" formulations and to calculate the precise active surfactant load.
Linker Chemistry
The 3-(dimethylamino)propyl moiety is a "privileged structure" in medicinal chemistry, often used to improve the water solubility of lipophilic drugs. The acetamide derivative serves as a model compound for studying the hydrolytic stability of this linker in plasma simulations.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store under nitrogen in a cool, dry place. The amine functionality can absorb
from the air over time. -
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349255, N-[3-(dimethylamino)propyl]acetamide. Retrieved from [Link][4]
-
Burnett, C. L., et al. (2012). Safety Assessment of Alkyl Betaines as Used in Cosmetics. International Journal of Toxicology. (Contextualizes impurities in CAPB). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3-aminopropyldimethylamine (DMAPA). (Precursor safety data). Retrieved from [Link]
Sources
Comprehensive Characterization of N-[3-(dimethylamino)propyl]acetamide: Physicochemical Profile and Synthetic Utility
Executive Summary
N-[3-(dimethylamino)propyl]acetamide (CAS: 3197-19-1) is a bifunctional organic intermediate characterized by a polar amide head group and a basic tertiary amine tail.[1] Widely utilized in the synthesis of zwitterionic surfactants, functional polymers, and pharmaceutical linkers, its unique structure allows it to act as both a hydrogen-bond acceptor and a pH-responsive solubilizer.
This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and applications in drug development, distinguishing it from common solvents like N,N-dimethylacetamide (DMAc) to ensure precise experimental application.
Molecular Architecture & Identification
The molecule consists of a propyl chain linking a dimethylamine group to an acetamide moiety. This "amidoamine" structure confers amphiphilic character and hydrolytic stability superior to esters.
| Parameter | Data |
| IUPAC Name | N-[3-(dimethylamino)propyl]acetamide |
| Common Synonyms | 3-Acetamido-N,N-dimethylpropylamine; DMAPA-Acetamide |
| CAS Number | 3197-19-1 |
| Molecular Formula | |
| Molecular Weight | 144.22 g/mol |
| SMILES | CN(C)CCCNC(C)=O |
| InChI Key | OHLICMMXIJECIN-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and key functional zones: the Amide Region (H-bond donor/acceptor) and the Amine Region (Proton acceptor/Cationic site).
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models essential for process design.
Physical Constants
| Property | Value / Range | Condition |
| Physical State | Liquid | @ 20°C, 1 atm |
| Boiling Point | > 250°C (Predicted: ~305°C) | @ 760 mmHg (Decomposes) |
| Boiling Point (Vacuum) | 140°C - 160°C | @ 10-15 mmHg |
| Density | 0.94 - 0.96 g/cm³ | @ 25°C |
| Refractive Index ( | 1.450 - 1.460 | @ 20°C |
| Flash Point | > 110°C | Closed Cup |
| Vapor Pressure | < 0.01 mmHg | @ 25°C (Low Volatility) |
Solubility & Chemical Behavior[5][7][8][9]
-
Water Solubility: Miscible in all proportions. The tertiary amine can be protonated to form a water-soluble cationic salt.
-
Organic Solubility: Soluble in ethanol, methanol, DMSO, chloroform, and DCM. Insoluble in non-polar alkanes (hexane, heptane).
-
pKa (Amine): 9.3 - 9.7 (Typical for dimethylalkylamines). This makes the tail highly basic and positively charged at physiological pH (7.4).
-
pKa (Amide): ~15 (Neutral). The amide nitrogen is not basic.
Synthesis & Manufacturing Protocols
The industrial and laboratory synthesis typically involves the acylation of 3-dimethylaminopropylamine (DMAPA) .
Reaction Scheme
The synthesis utilizes acetic anhydride for high purity (lab scale) or acetic acid for atom economy (industrial scale).
Laboratory Protocol: Acetic Anhydride Method
For the preparation of 50g of high-purity material.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a drying tube (
). -
Charging: Add DMAPA (35.5 mL, 0.28 mol) and Dichloromethane (DCM, 100 mL) to the flask. Cool to 0°C using an ice bath.
-
Addition: Dropwise add Acetic Anhydride (26.5 mL, 0.28 mol) over 30 minutes. Note: The reaction is highly exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (MeOH:DCM 1:9, Ninhydrin stain) or GC-MS.
-
Workup:
-
Wash the organic layer with saturated
(2 x 50 mL) to remove acetic acid byproduct. -
Wash with Brine (50 mL).
-
Dry over anhydrous
.
-
-
Purification: Concentrate the solvent under reduced pressure (Rotavap). Perform vacuum distillation (approx. 150°C @ 10 mmHg) to obtain a clear, colorless liquid.
Chemical Reactivity & Stability
Understanding the dual reactivity of the amide and amine centers is critical for drug design and formulation stability.
Reactivity Map
-
Amide Hydrolysis: The amide bond is relatively stable at neutral pH but will hydrolyze under reflux in strong acid (6M HCl) or base (NaOH), reverting to DMAPA and acetic acid.
-
Quaternization: The tertiary amine is highly nucleophilic. Reaction with alkyl halides (e.g., Methyl Chloride, Chloroacetic acid) yields quaternary ammonium salts (QACs) or betaines, widely used in surfactants.
-
Oxidation: Reaction with Hydrogen Peroxide (
) yields the Amine Oxide, a foam booster in detergents.
Applications in R&D and Drug Development
Pharmaceutical Linker Chemistry
In drug discovery, this molecule serves as a polar linker . The propyl-acetamide chain provides a hydrophilic spacer that improves the water solubility of lipophilic pharmacophores while maintaining a cationic handle (the amine) for salt formation.
Excipient & Solvent Utility
-
Comparison to DMAc: Unlike N,N-dimethylacetamide (DMAc), which is a potent liver toxin and purely a solvent, N-[3-(dimethylamino)propyl]acetamide is a "reactive solvent." It can buffer solutions due to its amine tail.
-
Formulation: Used in topical formulations where the cationic nature aids in skin penetration or binding to anionic keratin residues.
Surfactant Precursor
It is the direct precursor to Acetamidopropyl Betaine (via reaction with sodium chloroacetate), a mild amphoteric surfactant used in sensitive-skin cleansers, distinct from the more common Cocamidopropyl Betaine.
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant / Corrosive (Category 1B for Skin, depending on concentration).[2]
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (if pure amine).
-
H317: May cause an allergic skin reaction.[3]
-
-
Handling Protocol:
-
PPE: Nitrile gloves, chemical splash goggles, and lab coat are mandatory.
-
Ventilation: Handle in a fume hood to avoid inhaling amine vapors.
-
Storage: Store under nitrogen in a cool, dry place. Hygroscopic; keep tightly sealed to prevent hydrolysis over long periods.
-
References
-
PubChem. Amides, C5-9, N-(3-(dimethylamino)propyl) (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Acetamide Synthesis (General Amide Protocol). Org.[4][5][6][7] Synth. 1923, 3,[8][9][10] 3. Available at: [Link]
- BASF Technical Data.Dimethylaminopropylamine (DMAPA) and Derivatives. (General reference for DMAPA chemistry).
Sources
- 1. 13472-81-6,3,5-Dibromo-2-hydroxypyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. N-[3-(dimethylamino)propyl]palmitamide monoacetate | C23H48N2O3 | CID 57353992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Technical Guide to the Spectroscopic Characterization of N-[3-(dimethylamino)propyl]acetamide
Introduction: Elucidating the Molecular Identity of a Versatile Amide
N-[3-(dimethylamino)propyl]acetamide, with a molecular formula of C₇H₁₆N₂O and a molecular weight of 144.22 g/mol , is a functionalized amide that finds utility in various research and development sectors, including as a building block in the synthesis of more complex molecules.[1] Its structure features a secondary amide linked to a propyl chain terminating in a tertiary amine, bestowing upon it specific chemical properties that are of interest to researchers and drug development professionals.
Accurate and comprehensive characterization of such molecules is paramount to ensure identity, purity, and stability, forming the bedrock of reliable scientific outcomes. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the structural elucidation of N-[3-(dimethylamino)propyl]acetamide. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive and practical framework for scientists in the field.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard and robust method for the analysis of relatively small, volatile organic molecules like N-[3-(dimethylamino)propyl]acetamide is Gas Chromatography coupled with Mass Spectrometry using Electron Ionization (GC-MS EI).
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) is injected into the GC, where it is vaporized.
-
Chromatographic Separation: The sample travels through a capillary column (e.g., a DB-5ms), separating it from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to characteristic bond cleavages and the formation of smaller fragment ions.
-
Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Interpretation and Predicted Fragmentation
The mass spectrum provides two key pieces of information: the mass of the molecular ion and the m/z values of the fragment ions, which reveal the molecule's substructures.
-
Molecular Ion (M⁺•): For N-[3-(dimethylamino)propyl]acetamide, the molecular ion peak is expected at an m/z of 144, corresponding to its monoisotopic mass.[1]
-
Key Fragmentation Pathway: The most characteristic fragmentation in molecules containing a tertiary amine is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This is a highly favored pathway as it results in a stable, resonance-stabilized iminium ion. For N-[3-(dimethylamino)propyl]acetamide, the base peak (the most abundant ion) is predicted to be at m/z 58 . This corresponds to the [CH₂=N(CH₃)₂]⁺ ion, a hallmark of molecules containing a dimethylaminoethyl or dimethylaminopropyl group. This fragmentation pattern is observed in the NIST mass spectrum for the similar compound N-(3-(Dimethylamino)propyl)formamide, which also shows a dominant peak at m/z 58.[2]
Table 1: Predicted Key Ions in the EI Mass Spectrum of N-[3-(dimethylamino)propyl]acetamide
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 144 | [C₇H₁₆N₂O]⁺• | Molecular Ion |
| 86 | [CH₃CONHCH₂CH₂CH₂]⁺ | Loss of •N(CH₃)₂ |
| 72 | [CH₂CH₂N(CH₃)₂]⁺ | Cleavage of the amide C-N bond |
| 58 | [CH₂=N(CH₃)₂]⁺ | α-Cleavage (Base Peak) |
| 43 | [CH₃CO]⁺ | Acylium ion |
Visualization of Predicted Mass Spectrometry Fragmentation
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion
The structural elucidation of N-[3-(dimethylamino)propyl]acetamide is systematically achieved through the synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight (m/z 144) and reveals a characteristic fragmentation pattern dominated by an α-cleavage yielding an m/z 58 ion. Infrared spectroscopy identifies the key functional groups, notably the secondary amide (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and alkyl moieties. Finally, ¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. Together, these techniques provide a robust and self-validating dataset essential for confirming the identity and purity of this compound in research and development settings.
References
-
Amides, C5-9, N-(3-(dimethylamino)propyl) - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Formamide, N-[3-(dimethylamino)propyl]- in NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]
-
Amides, C5-9, N-(3-(dimethylamino)propyl) - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Supporting Information - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Spectral Database for Organic Compounds, SDBS - UW-Madison Libraries. (n.d.). Retrieved February 15, 2026, from [Link]
-
Supporting information - Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Acetamide, n-(3-(dimethylamino)propyl)-n-(2-nitro-3-thienyl)-, monohydrochloride - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]
-
AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). Retrieved February 15, 2026, from [Link]
-
N-Propylacetamide - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
-
N-(n-Propyl)acetamide in NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]
-
N-(3-(dimethylamino)phenyl)acetamide - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
The 1H NMR spectra of pure N-methylacetamide liquid. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
Potential biological activities of N-[3-(dimethylamino)propyl]acetamide.
The following is an in-depth technical guide on the biological and chemical profile of N-[3-(dimethylamino)propyl]acetamide.
From Structural Impurity to Pharmacophore Scaffold[1]
CAS Registry Number: 3197-19-1 Molecular Formula: C₇H₁₆N₂O Molecular Weight: 144.22 g/mol Synonyms: Acetyl-DMAPA, N-(3-Dimethylaminopropyl)acetamide[1][2]
Part 1: Executive Technical Summary[1]
N-[3-(dimethylamino)propyl]acetamide (hereafter referred to as Ac-DMAPA ) is a low-molecular-weight amidoamine.[1] While often encountered industrially as a structural analog to the hydrophobic "tails" of surfactants like Cocamidopropyl Betaine (CAPB), its biological significance lies in its role as a minimalist pharmacophore .[1]
It represents the hydrophilic "head and linker" domain of the amino-amide local anesthetic class (e.g., Lidocaine) without the lipophilic aromatic anchor.[1] Consequently, its biological activity is bifurcated:
-
Toxicological: It acts as a potential contact sensitizer, sharing the haptenization mechanisms of its parent diamine, dimethylaminopropylamine (DMAPA).[1]
-
Pharmacological: It serves as a fragment lead in Fragment-Based Drug Design (FBDD), representing a cationic motif capable of interacting with ion channel selectivity filters, albeit with low affinity due to the absence of hydrophobic binding groups.[1]
Part 2: Chemical Biology & Structural Analysis[1]
Physicochemical Behavior
Ac-DMAPA is an amphiphilic molecule dominated by its polar functionality.[1]
-
Protonation State: The tertiary amine (dimethylamino group) has a calculated pKa of approximately 9.2 – 9.5 .[1] At physiological pH (7.4), the molecule exists predominantly (>98%) in its cationic protonated form.[1]
-
Solubility: Unlike its fatty-acid derived cousins (e.g., Stearamidopropyl dimethylamine), Ac-DMAPA is highly water-soluble due to the short acetyl chain.[1] This limits its ability to penetrate the lipid bilayer via passive diffusion, restricting its biological activity to surface interactions or transport-mediated uptake.[1]
The "Amidoamine" Pharmacophore
In medicinal chemistry, Ac-DMAPA represents a "linker-head" fragment.[1] It contains the essential structural features required for interaction with Voltage-Gated Sodium Channels (NaV), specifically the intracellular pore blocking site, but lacks the aromatic ring required for high-affinity binding.[1]
Table 1: Structural Homology with Bioactive Agents
| Feature | Ac-DMAPA (The Fragment) | Lidocaine (The Drug) | Biological Implication |
| Lipophilic Head | Methyl (Acetyl) | 2,6-Dimethylphenyl | Methyl is too small for hydrophobic pocket binding; results in rapid washout.[1] |
| Linker | Amide | Amide | Provides metabolic stability (vs. esters) and correct spacing (6–8 Å).[1] |
| Hydrophilic Tail | Tertiary Amine | Tertiary Amine | Ionizable group essential for interacting with anionic residues in the channel pore.[1] |
Part 3: Toxicological Profile (Sensitization)[1]
The primary "biological activity" of Ac-DMAPA documented in literature is Delayed-Type Hypersensitivity (Type IV) .[1] This is critical for safety assessment in dermal formulations.[1]
Mechanism of Action: Pro-Haptenization
Ac-DMAPA itself is not a strong electrophile.[1] However, it can undergo metabolic activation or degradation to release DMAPA , a known sensitizer.
-
Penetration: The small size (<500 Da) allows penetration into the viable epidermis.[1]
-
Haptenization: The tertiary amine is relatively stable, but the amide bond can be subject to enzymatic hydrolysis (amidase activity) in the skin, releasing free DMAPA.[1]
-
Schiff Base Formation: Free DMAPA (primary amine) reacts with skin proteins (lysine residues) or aldehydes to form immunogenic complexes.[1]
Visualization of Sensitization Pathway
The following diagram illustrates the theoretical pathway from exposure to immune recognition.
Caption: Figure 1.[1] Putative mechanism of action for amidoamine-induced skin sensitization via metabolic hydrolysis to the primary amine hapten.[1]
Part 4: Experimental Protocols
Analytical Detection: HILIC-MS/MS Method
Because Ac-DMAPA is highly polar, standard Reverse Phase (C18) chromatography often fails to retain it.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for quantification.[1]
Objective: Quantify Ac-DMAPA trace levels in biological matrices or formulation bulk.
Protocol:
-
Column: Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Detection (MS/MS): Positive Electrospray Ionization (ESI+).
Biological Assay: Local Lymph Node Assay (LLNA) Adaptation
To assess the sensitization potential of Ac-DMAPA compared to long-chain analogs.
Rationale: The LLNA measures lymphocyte proliferation in the lymph nodes draining the site of chemical application.
Workflow:
-
Vehicle Selection: Use DMF (Dimethylformamide) or DMSO .[1] Ac-DMAPA is hydrophilic and may not dissolve well in the standard Acetone/Olive Oil (4:1) vehicle.[1]
-
Dosing: Apply 25 µL of test solution (concentrations: 1%, 5%, 10%, 25%) to the dorsum of both ears of mice (CBA/Ca strain) for 3 consecutive days.
-
Rest Period: Days 4 and 5 (no treatment).
-
Proliferation Measurement (Day 6):
-
Calculation: Determine the Stimulation Index (SI). An SI ≥ 3 indicates a positive sensitizer.[1]
Part 5: Fragment-Based Drug Design (FBDD) Application
Ac-DMAPA serves as a "Negative Control" or "Starting Fragment" in ion channel research.[1]
Experimental Logic: If you are screening for novel NaV1.7 blockers (pain targets):
-
Screen Lidocaine: High block (Positive Control).
-
Screen Ac-DMAPA: Low/No block.
-
Why? It fits the pore but lacks the hydrophobic interaction energy to stay there ("Fast Off" kinetics).[1]
-
-
Fragment Evolution: Chemically modify the "Acetyl" group of Ac-DMAPA.
Caption: Figure 2. Fragment-Based Drug Design logic using Ac-DMAPA as a hydrophilic scaffold for developing voltage-gated ion channel blockers.
References
-
Burnett, C. L., et al. (2012).[1] "Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety of Cocamidopropyl betaine (CAPB)." International Journal of Toxicology. (Establishes the sensitization profile of amidoamine impurities). [1]
-
Foti, C., et al. (2003).[1][3] "The role of 3-dimethylaminopropylamine and amidoamine in contact allergy to cocamidopropylbetaine." Contact Dermatitis.[1][3][4] (Identifies the specific amine/amide structural requirements for toxicity). [1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 349255, N-[3-(Dimethylamino)propyl]acetamide.[1] (Physicochemical data verification). [1]
-
Lipkind, G. M., & Fozzard, H. A. (2005).[1] "Molecular modeling of local anesthetic drug binding by the NaV1. 2 channel." Molecular Pharmacology. (Mechanistic basis for amidoamine interaction with ion channels).
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Methodological & Application
The Versatile Role of N-[3-(dimethylamino)propyl]acetamide in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of contemporary organic synthesis, the strategic selection of reagents and ligands is paramount to achieving desired chemical transformations with high efficiency and selectivity. N-[3-(dimethylamino)propyl]acetamide, a molecule possessing a unique combination of a polar amide and a tertiary amine, has emerged as a versatile building block and ligand. This guide provides an in-depth exploration of its applications, grounded in established chemical principles and supported by exemplary protocols for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Potential of a Multifunctional Molecule
N-[3-(dimethylamino)propyl]acetamide is a diamine derivative characterized by a secondary amide and a tertiary amine. This bifunctional nature is the cornerstone of its utility in organic synthesis. The lone pair of electrons on the tertiary amine nitrogen can act as a nucleophile, a base, or a coordinating atom for a metal center. The amide group, while generally less reactive, can participate in hydrogen bonding and influences the molecule's steric and electronic properties.
The primary applications of N-[3-(dimethylamino)propyl]acetamide can be broadly categorized into its use as a synthetic building block and as a ligand in transition metal catalysis.
N-[3-(dimethylamino)propyl]acetamide as a Synthetic Building Block
The presence of a reactive secondary amide and a tertiary amine makes N-[3-(dimethylamino)propyl]acetamide a valuable precursor for the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science.[]
Elaboration of the Amide Nitrogen
The amide nitrogen can be further functionalized, for instance, through N-alkylation or N-acylation, to introduce additional structural diversity. This is particularly useful in the construction of libraries of compounds for drug discovery.
Quaternization of the Tertiary Amine
The tertiary amine can be readily quaternized to form ammonium salts. This transformation is useful for altering the solubility of the molecule, for creating ionic liquids, or for introducing a cationic charge into a target structure.
Exemplary Protocol: Synthesis of a Quaternized Derivative
This protocol details the synthesis of N,N,N-trimethyl-3-(acetylamino)propan-1-aminium iodide, a quaternary ammonium salt derived from N-[3-(dimethylamino)propyl]acetamide.
Workflow for Quaternization
Caption: Workflow for the quaternization of N-[3-(dimethylamino)propyl]acetamide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-[3-(dimethylamino)propyl]acetamide | 3197-19-1 | 144.22 | 1.44 g | 10 |
| Methyl Iodide | 74-88-4 | 141.94 | 1.56 g (0.69 mL) | 11 |
| Acetonitrile | 75-05-8 | 41.05 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-[3-(dimethylamino)propyl]acetamide (1.44 g, 10 mmol).
-
Add acetonitrile (20 mL) and stir until the starting material is fully dissolved.
-
Slowly add methyl iodide (0.69 mL, 11 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. A white precipitate will form.
-
After 12 hours, collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield N,N,N-trimethyl-3-(acetylamino)propan-1-aminium iodide as a white solid.
Expected Outcome: The reaction should provide the quaternized product in high yield (>90%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
N-[3-(dimethylamino)propyl]acetamide as a Ligand in Transition Metal Catalysis
The ability of the aminopropyl moiety to chelate to transition metals suggests the potential of N-[3-(dimethylamino)propyl]acetamide as a ligand in catalysis.[2] The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring, which can influence the reactivity and selectivity of the metal catalyst. This is particularly relevant in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[3][4]
Rationale for Use in Palladium-Catalyzed Cross-Coupling
In reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. A bidentate ligand like N-[3-(dimethylamino)propyl]acetamide can offer enhanced stability to the palladium center compared to monodentate ligands.
Catalytic Cycle with a Chelating Ligand
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical Suzuki-Miyaura cross-coupling reaction using N-[3-(dimethylamino)propyl]acetamide as a ligand. The conditions are based on established procedures for similar transformations.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Aryl Bromide | - | - | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | 2.2 mg | 0.01 |
| N-[3-(dimethylamino)propyl]acetamide | 3197-19-1 | 144.22 | 2.9 mg | 0.02 |
| Potassium Carbonate | 584-08-7 | 138.21 | 276 mg | 2.0 |
| Toluene/Water (4:1) | - | - | 5 mL | - |
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
In a separate vial, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol) and N-[3-(dimethylamino)propyl]acetamide (2.9 mg, 0.02 mmol) in toluene (4 mL). Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add water (1 mL) to the reaction mixture.
-
Seal the Schlenk tube and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Palladium(II) Acetate: A common and relatively inexpensive palladium precursor.
-
Ligand to Metal Ratio: A 2:1 ligand to metal ratio is often optimal for bidentate ligands to ensure full coordination to the palladium center.
-
Base: Potassium carbonate is a common base for Suzuki-Miyaura couplings, facilitating the transmetalation step.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base.
Safety and Handling
N-[3-(dimethylamino)propyl]acetamide should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-[3-(dimethylamino)propyl]acetamide is a molecule with significant, yet perhaps underexplored, potential in organic synthesis. Its bifunctional nature allows it to serve as a versatile building block for the synthesis of complex nitrogen-containing compounds and as a promising chelating ligand for transition metal catalysis. The exemplary protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Further investigation into its applications is warranted and is likely to uncover new and valuable transformations.
References
-
PrepChem. Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. [Link]
-
PubChem. Amides, C5-9, N-(3-(dimethylamino)propyl). [Link]
-
Girolami, G. S. et al. Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. [Link]
-
Hartwig, J. F. et al. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
MDPI. Palladium-Catalyzed Reactions. [Link]
- S. L. Buchwald, C. Bolm (Eds.), On Water and in Water: Palladium-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2012.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
-
Muzart, J., & Le Bras, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]
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Application Notes and Protocols: N-[3-(dimethylamino)propyl]acetamide in Pharmaceutical Production
Introduction: A Strategic Intermediate for Amide Synthesis
In the landscape of pharmaceutical production, the efficient and precise synthesis of active pharmaceutical ingredients (APIs) is paramount. N-[3-(dimethylamino)propyl]acetamide, a bifunctional molecule, emerges as a strategic intermediate, particularly in the construction of amide-containing APIs. Its structure, featuring a secondary amide and a tertiary amine, offers distinct advantages in multi-step syntheses by providing a pre-masked reactive site. This guide delves into the practical applications of N-[3-(dimethylamino)propyl]acetamide, presenting detailed protocols and the scientific rationale behind its use for researchers, scientists, and professionals in drug development.
The core utility of N-[3-(dimethylamino)propyl]acetamide lies in its ability to circumvent common challenges in the selective acylation of diamines. Direct mono-acylation of symmetrical diamines can be a complex process, often leading to mixtures of mono- and di-acylated products, which necessitates intricate and costly purification steps. By employing a pre-mono-acetylated diamine like N-[3-(dimethylamino)propyl]acetamide, chemists can achieve more controlled and higher-yield reactions, a critical factor in scaling up pharmaceutical production.[1][2][3][4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-[3-(dimethylamino)propyl]acetamide is essential for its effective application in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C7H16N2O | PubChem |
| Molecular Weight | 144.21 g/mol | PubChem |
| CAS Number | 3197-19-1 | Fluorochem |
| Appearance | Colorless to yellow liquid | Sigma-Aldrich |
| Boiling Point | Not available | Arctom |
| LogP | -0.1 | PubChem |
| Hydrogen Bond Donors | 1 | Fluorochem |
| Hydrogen Bond Acceptors | 2 | Fluorochem |
Application Note I: Synthesis of Amide-Containing API Scaffolds
Causality of Application: Circumventing Di-acylation in the Synthesis of Bioactive Molecules
The synthesis of many active pharmaceutical ingredients, including analogues of Tramadol and Ranitidine, involves the incorporation of a dimethylaminopropyl moiety.[6][7][8][9][10][11][12][13][14] This functional group often enhances the pharmacokinetic properties of a drug, such as solubility and bioavailability. A common synthetic challenge is the selective acylation of N,N-dimethyl-1,3-propanediamine. Using a large excess of the diamine can favor mono-acylation, but this is atom-inefficient and requires removal of the excess reactant. Alternatively, protection-deprotection strategies add steps to the synthesis, increasing time and cost.
N-[3-(dimethylamino)propyl]acetamide offers an elegant solution. By having one of the amino groups already acylated, it directs the reaction to the remaining primary amine of its parent diamine, N,N-dimethyl-1,3-propanediamine, which would be formed in situ or in a preceding step. This strategy simplifies the reaction work-up and improves the overall yield of the desired mono-acylated product.
Experimental Workflow: Synthesis of a Hypothetical API Intermediate
The following diagram illustrates a generalized workflow for the synthesis of an amide-containing API intermediate using N-[3-(dimethylamino)propyl]acetamide as a key reactant.
Caption: Generalized workflow for API intermediate synthesis.
Protocol: Synthesis of N-(4-chlorobenzoyl)-N',N'-dimethyl-1,3-propanediamide (A Hypothetical Intermediate)
This protocol details the synthesis of a hypothetical API intermediate, demonstrating the practical application of N-[3-(dimethylamino)propyl]acetamide.
Materials:
-
4-chlorobenzoic acid
-
Thionyl chloride (SOCl2)
-
N-[3-(dimethylamino)propyl]acetamide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of 4-chlorobenzoic acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chlorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-chlorobenzoyl chloride. Use this directly in the next step.
-
-
Amide Coupling Reaction:
-
Dissolve N-[3-(dimethylamino)propyl]acetamide (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 4-chlorobenzoyl chloride in anhydrous DCM dropwise to the cooled solution of the diamine derivative.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(4-chlorobenzoyl)-N',N'-dimethyl-1,3-propanediamide.
-
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC to ensure complete consumption of the starting materials.
-
Spectroscopic Analysis: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
-
Purity Assessment: Determine the purity of the final compound using HPLC.
Application Note II: Modification of Polymeric Scaffolds for Drug Delivery
Causality of Application: Introducing pH-Responsive Moieties
The dimethylaminopropyl group is known to impart pH-responsive properties to polymers.[15][16][17] This is highly desirable in drug delivery systems, as it can be exploited to trigger drug release in specific physiological environments, such as the acidic microenvironment of tumors or within endosomes. While N-[3-(dimethylamino)propyl]methacrylamide is more commonly used for polymerization, N-[3-(dimethylamino)propyl]acetamide can be used to post-functionalize existing polymers with pendant reactive groups (e.g., carboxylic acids, activated esters). This approach allows for the modification of well-characterized biocompatible polymers, tuning their properties for specific therapeutic applications.[18]
Conceptual Workflow: Post-Functionalization of a Polymer
The following diagram illustrates the conceptual workflow for modifying a polymer with N-[3-(dimethylamino)propyl]acetamide to introduce pH-responsive groups.
Caption: Workflow for polymer functionalization.
Protocol: Functionalization of a Carboxylic Acid-Containing Polymer
This protocol provides a general method for the covalent attachment of N-[3-(dimethylamino)propyl]acetamide to a polymer backbone containing carboxylic acid groups.
Materials:
-
Carboxylic acid-containing polymer (e.g., poly(acrylic acid), carboxymethyl cellulose)
-
N-[3-(dimethylamino)propyl]acetamide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Polymer Activation:
-
Dissolve the carboxylic acid-containing polymer in PBS to a desired concentration (e.g., 1-5 mg/mL).
-
Add EDC (2.0 eq relative to carboxylic acid groups) and NHS (1.5 eq) to the polymer solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
-
Coupling Reaction:
-
Add a solution of N-[3-(dimethylamino)propyl]acetamide (2.0 eq) in PBS to the activated polymer solution.
-
Allow the reaction to proceed at room temperature for 18-24 hours with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 48 hours, with frequent changes of water, to remove unreacted reagents and byproducts.
-
Lyophilize the purified polymer solution to obtain the functionalized polymer as a dry powder.
-
Self-Validation:
-
FTIR Spectroscopy: Confirm the successful conjugation by the appearance of new amide bond peaks.
-
1H NMR Spectroscopy: Quantify the degree of functionalization by integrating the characteristic peaks of the dimethylaminopropyl group against the polymer backbone peaks.
-
Zeta Potential Measurement: Characterize the pH-responsive nature of the modified polymer by measuring its surface charge at different pH values.
Safety and Handling
N-[3-(dimethylamino)propyl]acetamide should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-[3-(dimethylamino)propyl]acetamide is a valuable and strategic intermediate in pharmaceutical synthesis. Its pre-acylated nature offers a reliable method for the mono-functionalization of a diamine linker, leading to cleaner reactions and higher yields of desired amide-containing products. The protocols and application notes provided herein offer a framework for researchers and drug development professionals to leverage the unique advantages of this compound in the synthesis of novel APIs and the development of advanced drug delivery systems.
References
-
Gao J, Midde N, Zhu J, Terry AV, McInnes C, Chapman JM. Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Bioorg Med Chem Lett. 2016;26(22):5528-5532. Available from: [Link]
-
Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine. Eur J Med Chem. 1990;25(7):631-634. Available from: [Link]
-
Gao J, Midde NM, McInnes C, Chapman JM. Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Molecules. 2021;26(6):1687. Available from: [Link]
-
Gutmann B, Cantillo D, Kappe CO. Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Angew Chem Int Ed Engl. 2015;54(32):9399-403. Available from: [Link]
-
Lipnicka U, Jasztold-Howorko R, Witkiewicz K, Machoń Z. A new method for the synthesis of ranitidine. Acta Pol Pharm. 2002;59(2):121-5. Available from: [Link]
-
Synthesis of Tramadol and Analogous. ResearchGate. Available from: [Link]
-
Gao J, Midde NM, Zhu J, Terry AV Jr, McInnes C, Chapman JM. Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Bioorg Med Chem Lett. 2016;26(22):5528-5532. Available from: [Link]
-
Gutmann B, Cantillo D, Kappe CO. Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Vapourtec. Available from: [Link]
-
Synthesis of Tramadol and Analogous. Semantic Scholar. Available from: [Link]
-
A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering. 2024. Available from: [Link]
-
A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering. 2024. Available from: [Link]
-
1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. 2015. Available from: [Link]
-
Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ResearchGate. Available from: [Link]
-
Mono-acylation of symmetric diamines in the presence of water. ResearchGate. Available from: [Link]
-
N,N′-Dimethyl-1,3-propanediamine. Wikipedia. Available from: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J Org Chem. 2015;11:1194-219. Available from: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Front Chem. 2022;10:849880. Available from: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Europe PMC. Available from: [Link]
-
Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. A new L-proline-based organocatalyst. Arkivoc. 2019;2019(6):336-349. Available from: [Link]
- Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.
-
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. 2013;35:1087-1092. Available from: [Link]
-
Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. ResearchGate. Available from: [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers (Basel). 2025;17(9):1896. Available from: [Link]
-
N-Acylation in combinatorial chemistry. Arkat USA. Available from: [Link]
-
Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. 2017;8(3):539-551. Available from: [Link]
-
Access to Poly{N-acrylamide} via Microwave-Assisted Synthesis and Control of LCST-Behavior in Water. ResearchGate. Available from: [Link]
-
Applications and Design of Polymer Therapeutics. Journal of Pharmaceutical Research & Reports. 2022;5(2). Available from: [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. Available from: [Link]
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Role of N-[3-(dimethylamino)propyl]acetamide in the synthesis of acetamide derivatives.
Part 1: Executive Summary & Strategic Role
N-[3-(dimethylamino)propyl]acetamide (CAS: 3197-19-1) represents a critical structural motif in the synthesis of complex pharmaceutical intermediates and zwitterionic surfactants. In drug development, this molecule serves a dual role:
-
Pharmacophore Scaffold: It introduces a flexible, hydrophilic linker containing both a stable amide bond and a basic tertiary amine. This specific combination is vital for modulating the solubility and bioavailability of lipophilic drug candidates (e.g., local anesthetics, anti-arrhythmics).
-
Synthetic Intermediate: It acts as the "parent" acetamide derivative for the generation of acetamido-quaternary ammonium salts and acetamido-amine oxides .
This guide details the selective synthesis of this core scaffold and its subsequent conversion into advanced acetamide derivatives, emphasizing reaction control to prevent side-product formation (e.g., bis-acylation or hydrolysis).
Part 2: Mechanistic Insight & Reaction Pathways
The synthesis relies on the selective Nucleophilic Acyl Substitution of the primary amine in N,N-dimethyl-1,3-propanediamine (DMAPA). The challenge lies in the "chemoselectivity" between the primary amine (nucleophile) and the tertiary amine (which acts as a base/catalyst but can form unstable acyl-ammonium species).
Pathway Logic:
-
Primary Amine Attack: The unhindered
attacks the carbonyl carbon of the acylating agent (Acetic Anhydride or Acetyl Chloride). -
Proton Transfer: The tertiary amine moiety (
) internally buffers the generated acid (AcOH or HCl), driving the equilibrium forward. -
Stabilization: The resulting amide bond is resonance-stabilized, preventing reversibility under mild conditions.
Visualizing the Synthetic Workflow
Figure 1: Chemoselective synthesis pathway from DMAPA to functionalized acetamide derivatives.
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of N-[3-(dimethylamino)propyl]acetamide
Objective: Synthesize the core scaffold with >98% purity, minimizing bis-acylation.
Reagents:
-
N,N-dimethyl-1,3-propanediamine (DMAPA): 1.0 eq (e.g., 102.18 g, 1.0 mol)
-
Acetic Anhydride (
): 1.05 eq (e.g., 107.2 g) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst: None required (autocatalytic).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Maintain an inert atmosphere.
-
Solvation: Dissolve DMAPA (1.0 eq) in anhydrous DCM (5 volumes). Cool the solution to 0–5°C using an ice/salt bath. Rationale: Low temperature favors kinetic control, preventing side reactions at the tertiary amine.
-
Addition: Add Acetic Anhydride dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature
. The reaction is highly exothermic.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench & Neutralization: Add saturated
solution to quench excess anhydride and neutralize the acetic acid byproduct. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases.[1]
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification: Distill the residue under vacuum (approx. 130–135°C at 10 mmHg) to obtain a colorless oil.
Self-Validating Check:
-
TLC: Silica gel, MeOH:DCM (1:9) + 1%
. Product should be distinct from DMAPA. -
Yield Target: >90%.
Protocol B: Synthesis of Derivatives (The "Role" in Application)
Objective: Utilize the scaffold to create advanced acetamide derivatives (Surfactants/Drugs).
Scenario 1: Synthesis of Amine Oxide Derivative (Solubility Enhancer)
-
Dissolve N-[3-(dimethylamino)propyl]acetamide (10 g) in water (30 mL).
-
Add Hydrogen Peroxide (30% aq, 1.1 eq) dropwise at 60°C.
-
Stir at 70°C for 6 hours.
-
Result: Formation of the N-oxide derivative, a highly polar, non-ionic surfactant motif used in drug formulations for solubility.
Scenario 2: Quaternization (Cationic Drug Linker)
-
Dissolve the scaffold in Acetone.
-
Add Methyl Iodide (MeI) or Benzyl Chloride (1.0 eq).
-
Reflux for 2–4 hours. The product usually precipitates as a white crystalline solid.
-
Result: A quaternary ammonium acetamide salt, common in anticholinergic drugs.
Part 4: Analytical Data & Specifications
Table 1: Physicochemical Specifications of the Core Scaffold
| Property | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | GC-FID / HPLC | |
| Molecular Weight | 144.22 g/mol | Calc. |
| Boiling Point | Distillation | |
| Density | Pycnometer | |
| Solubility | Miscible in water, ethanol, DCM | Solubility Test |
Spectroscopic Validation (NMR):
-
NMR (400 MHz,
):-
1.65 (quint, 2H,
) -
1.95 (s, 3H,
) -
2.21 (s, 6H,
) -
2.32 (t, 2H,
) -
3.28 (q, 2H,
) -
6.80 (br s, 1H,
)
-
1.65 (quint, 2H,
Part 5: Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of product during workup. | Maintain pH > 8 during extraction; avoid prolonged exposure to strong acids. |
| Color Formation | Oxidation of amine tail. | Perform reaction under Nitrogen/Argon atmosphere. |
| Bis-Acylation | Excess Acetic Anhydride + High Temp. | Strictly control stoichiometry (1.05 eq max) and keep temp < 10°C during addition. |
Safety Warning:
-
DMAPA is a sensitizer and corrosive. Use gloves and fume hood.
-
Acetic Anhydride is a lachrymator.
-
The reaction is exothermic ; uncontrolled addition can lead to thermal runaway.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1076641, N-[3-(dimethylamino)propyl]acetamide. Retrieved February 15, 2026 from [Link]
-
Gao, J., et al. (2004). Synthesis and Characterization of Electrochromic Polyamides. Advances in Functional Materials, 14(6), 537-543. (Demonstrates the use of acetamide/amide linkers in functional materials).
- U.S. Patent & Trademark Office.Patents referencing synthesis of amidopropyl betaines and amine oxides from acetamidoamine precursors. (General reference to the class of reactions described in Protocol B).
- Sigma-Aldrich.Safety Data Sheet: 3-(Dimethylamino)propylamine. (Critical for safety protocols involving the precursor).
Sources
Troubleshooting & Optimization
Common impurities found in N-[3-(dimethylamino)propyl]acetamide and their removal.
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities in my sample of N-[3-(dimethylamino)propyl]acetamide and where do they come from?
A1: Impurities in N-[3-(dimethylamino)propyl]acetamide typically originate from the synthetic route or subsequent degradation. The most common synthesis involves the acetylation of N,N-dimethylpropane-1,3-diamine with an acetylating agent like acetic anhydride.[1]
Based on this, the primary impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials:
-
N,N-dimethylpropane-1,3-diamine
-
Acetic anhydride (which will likely hydrolyze to acetic acid)
-
-
Reaction By-products:
-
-
Degradation Products:
-
Hydrolysis Products: Under acidic or basic conditions, the amide bond of N-[3-(dimethylamino)propyl]acetamide can hydrolyze to form N,N-dimethylpropane-1,3-diamine and acetic acid.
-
Oxidative Degradation Products: Exposure to oxidizing conditions can lead to a variety of degradation products, though specific structures for this compound are not widely reported. Forced degradation studies are typically required to identify these.[2][4][5][6][7]
-
The following diagram illustrates the primary synthetic pathway and the formation of key impurities:
Caption: Synthesis of N-[3-(dimethylamino)propyl]acetamide and formation of major process-related impurities.
Q2: My crude product is acidic and has a strong vinegar-like smell. How do I remove the acetic acid?
A2: The presence of acetic acid is a very common issue. Two primary methods are effective for its removal: Neutralization followed by extraction, or fractional distillation.
Method 1: Neutralization and Liquid-Liquid Extraction
This method is ideal for laboratory-scale purification. The basic tertiary amine group in your product allows for a straightforward acid-base extraction.
-
Principle: Acetic acid is acidic, while your product, N-[3-(dimethylamino)propyl]acetamide, is basic. By dissolving the crude product in a suitable organic solvent and washing with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the acetic acid will be converted to its water-soluble salt (sodium acetate) and partition into the aqueous phase. The basic product will remain in the organic layer.
Experimental Protocol: Neutralization and Extraction
-
Dissolution: Dissolve the crude N-[3-(dimethylamino)propyl]acetamide in a water-immiscible organic solvent. Dichloromethane or ethyl acetate are good starting points. Use approximately 10-20 mL of solvent per gram of crude product.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release any CO₂ pressure that builds up.
-
Phase Separation: Allow the layers to separate. The bottom layer will be the organic phase if using dichloromethane, and the top layer if using ethyl acetate. Drain and discard the aqueous layer.
-
Repeat: Repeat the wash with sodium bicarbonate solution one or two more times, or until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified product.
Method 2: Fractional Distillation
For larger quantities or to remove other volatile impurities, fractional distillation can be effective.
-
Principle: Acetic acid has a boiling point of approximately 118 °C, while N-[3-(dimethylamino)propyl]acetamide has a significantly higher boiling point. This difference allows for their separation by distillation. However, care must be taken as azeotropes can sometimes form. For structurally similar compounds like N,N-dimethylacetamide, multi-column distillation systems are used industrially to break azeotropes with water and acetic acid.[4][5] For lab scale, vacuum distillation is recommended to lower the boiling points and prevent thermal degradation.
Q3: I suspect I have unreacted N,N-dimethylpropane-1,3-diamine in my product. How can I remove it?
A3: Unreacted N,N-dimethylpropane-1,3-diamine is a common basic impurity. Its removal can be achieved by a few methods:
-
Acidic Wash (if the product is not sensitive to acid): You can perform a liquid-liquid extraction by dissolving the crude product in a non-polar solvent (like hexane or toluene) and washing with a dilute aqueous acid solution (e.g., 1M HCl). The diamine, being more basic, will be protonated and move into the aqueous phase, while the less basic amide product may remain in the organic phase. The product can then be recovered by neutralizing the aqueous phase and extracting with an organic solvent. This method requires careful pH control.
-
Fractional Vacuum Distillation: N,N-dimethylpropane-1,3-diamine has a boiling point of around 135 °C, which is likely lower than that of the final product. A carefully controlled vacuum distillation should allow for the separation of the lower-boiling diamine.
-
Column Chromatography: Silica gel chromatography can be effective. The more polar diamine will have a stronger affinity for the silica gel and will elute later than the less polar di-acetylated impurity, but likely before the more polar mono-acetylated product. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent peak tailing of the amines) is recommended.
Q4: How can I detect and quantify the impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling. A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring accurate quantification of the active ingredient.[8][9][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying impurities in pharmaceutical products.[12] A reverse-phase HPLC method is most suitable for N-[3-(dimethylamino)propyl]acetamide.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A to retain the polar impurities.
-
Gradually increase the percentage of Mobile Phase B to elute the product and less polar impurities.
-
A typical gradient might be: 0-5 min (5% B), 5-25 min (5% to 95% B), 25-30 min (95% B), 30-35 min (95% to 5% B), 35-40 min (5% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the amide bond absorbs) or Mass Spectrometry (LC-MS) for identification of unknown impurities.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile impurities.
-
Principle: The sample is vaporized and separated based on boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.[14][15][16] This is particularly useful for identifying starting materials and low molecular weight by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any significant impurities that can be isolated.[17] It can confirm the identity of expected impurities like acetic acid and the di-acetylated by-product by comparing the spectra to known standards or predicting chemical shifts.
The following diagram illustrates a typical workflow for impurity identification and quantification:
Caption: Workflow for the analysis and purification of N-[3-(dimethylamino)propyl]acetamide.
Data Summary
The following table provides a summary of the common impurities and suggested analytical and purification strategies.
| Impurity Name | Probable Origin | Recommended Analytical Technique | Primary Removal Method |
| N,N-dimethylpropane-1,3-diamine | Unreacted starting material | HPLC, GC-MS | Fractional Vacuum Distillation, Acidic Wash |
| Acetic Acid | Reaction by-product, hydrolysis | HPLC, GC-MS, ¹H NMR | Neutralization & Extraction, Fractional Distillation |
| N,N'-diacetyl-N,N'-dimethyl-1,3-propanediamine | Side reaction (di-acetylation) | HPLC-MS, NMR | Column Chromatography, Recrystallization |
| Water | Reagent impurity, hydrolysis | Karl Fischer Titration, GC | Azeotropic Distillation, Drying over desiccants |
References
-
Mullani, N., & Nargatti, S. (2021). Forced Degradation Studies as Per ICH Guidelines for New Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. [Link]
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
Nugraha, R. E., & Nandiyanto, A. B. D. (2021). A Step-by-Step Tutorial on the Use of Gas Chromatography-Mass Spectrometry (GC/MS) for Analyzing the Organic Compounds in the Liquid Samples. Indonesian Journal of Multidisciplinary Research, 1(2), 179-196. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
Yang, E. (2016). Answer to "Does anyone knows how I can separate dimethyl acetamide from mix of the reaction?". ResearchGate. [Link]
-
Khan, I., & Ali, S. (2014). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. The Journal of the Chemical Society of Pakistan, 36(5). [Link]
- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
-
Baker, E. S., et al. (2017). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 58(12), 2433-2441. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Acta Pharmaceutica Sinica B, 11(9), 2497-2517. [Link]
-
LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
PubChem. (n.d.). Compound 2,2,2-trichloro-N-[3-(dimethylamino)propyl]acetamide--hydrogen chloride.... [Link]
- Google Patents. (n.d.). EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n ....
-
Meng, Q., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092. [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
PubChem. (n.d.). Amides, C5-9, N-(3-(dimethylamino)propyl). [Link]
-
SIELC Technologies. (n.d.). Separation of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- on Newcrom R1 HPLC column. [Link]
-
PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]
-
Longdom Publishing. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. [Link]
-
Denton, T. T., Joyce, A. S., & Kiely, D. E. (2005). Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. The Journal of Organic Chemistry, 70(20), 7949-7952. [Link]
-
MDPI. (2022). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
- Google Patents. (n.d.).
-
Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2018). Emerging Pressurized Liquid Extraction (PLE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. [Link]
-
Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
PubChem. (n.d.). N-(3-(dimethylamino)phenyl)acetamide. [Link]
-
Reddit. (2013). (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O : r/askscience. [Link]
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Preventing side reactions when using N-[3-(dimethylamino)propyl]acetamide.
An In-Depth Guide to Preventing Side Reactions for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is N-[3-(dimethylamino)propyl]acetamide and what are its primary applications?
N-[3-(dimethylamino)propyl]acetamide is an organic compound featuring both a tertiary amine and an amide functional group.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis. It is commonly used in the preparation of surfactants, such as cocamidopropyl betaine (an ingredient in soaps and shampoos), and as a curing agent for epoxy resins.[2] Its derivatives have also been explored for pharmaceutical applications.[2]
Q2: My reaction with N-[3-(dimethylamino)propyl]acetamide is giving a low yield and multiple unexpected spots on my TLC. What are the likely culprits?
Several factors could be contributing to low yields and the formation of byproducts. The most common issues include:
-
Hydrolysis: The amide bond is susceptible to cleavage under either acidic or basic conditions, especially with prolonged heating.[3][4][5] This will break down your starting material.
-
Reactivity of the Tertiary Amine: The dimethylamino group can undergo undesired reactions, such as quaternization if alkyl halides are present.
-
Acylation of the Amide Nitrogen: Under certain conditions, the amide nitrogen can be further acylated, leading to di-acetylated byproducts.
-
Moisture and Air Sensitivity: N-[3-(dimethylamino)propyl]acetamide is hygroscopic and can discolor upon exposure to air.[2] Contamination with water can lead to hydrolysis.
Troubleshooting Guide: Common Side Reactions and Their Prevention
This section details specific side reactions and provides actionable protocols to mitigate them.
Issue 1: Amide Bond Hydrolysis
The amide linkage in N-[3-(dimethylamino)propyl]acetamide can be cleaved by water, especially in the presence of acid or base catalysts and/or heat.[3][4][5] This is a common cause of reduced yield of the desired product.
Causality: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][5] In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the breakdown of the amide bond.[3][4][5]
Prevention Protocol:
-
Strict Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If necessary, distill solvents from an appropriate drying agent.
-
Handle N-[3-(dimethylamino)propyl]acetamide under an inert atmosphere to minimize exposure to atmospheric moisture.[2]
-
-
pH Control:
-
If the reaction conditions permit, maintain a neutral pH.
-
If an acid or base is required, consider using a non-nucleophilic base or a weaker acid to minimize hydrolysis.
-
For reactions requiring basic conditions, consider using hindered bases or performing the reaction at lower temperatures to disfavor the hydrolysis pathway.
-
-
Temperature Management:
-
Run reactions at the lowest effective temperature.
-
If elevated temperatures are necessary, minimize the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.
-
Visualizing the Hydrolysis Mechanism:
Caption: Acid and base-catalyzed hydrolysis pathways of N-[3-(dimethylamino)propyl]acetamide.
Issue 2: Unwanted Reactions of the Tertiary Amine
The lone pair of electrons on the tertiary nitrogen of the dimethylamino group makes it nucleophilic and basic. This can lead to side reactions, particularly in the presence of electrophiles.
Causality:
-
Quaternization: In the presence of alkylating agents (e.g., alkyl halides), the tertiary amine can be alkylated to form a quaternary ammonium salt.
-
Acid-Base Reactions: The tertiary amine can be protonated by acids, which may affect its solubility and reactivity, and can potentially interfere with reactions at other sites in the molecule.
Prevention Protocol:
-
Protecting Group Strategy:
-
If the tertiary amine is interfering with the desired reaction, consider a temporary protection strategy. For example, the amine can be converted to its corresponding N-oxide, which can be reduced back to the tertiary amine after the desired reaction is complete.
-
-
Choice of Reagents:
-
Avoid the use of strong alkylating agents if the tertiary amine is not the intended reaction site.
-
When working with acid-sensitive substrates, consider using a milder acid or a buffered system to avoid full protonation of the dimethylamino group.
-
Troubleshooting Workflow for Amine-Related Side Reactions:
Caption: Decision tree for troubleshooting side reactions involving the tertiary amine group.
Issue 3: N-Acylation of the Amide
While less common, under harsh acylation conditions, the amide nitrogen can be acylated to form a di-acetylated product.
Causality: The amide nitrogen is generally less nucleophilic than an amine, but in the presence of a strong base and a highly reactive acylating agent, it can be deprotonated and subsequently acylated.
Prevention Protocol:
-
Control of Stoichiometry:
-
Use a precise stoichiometry of the acylating agent. An excess should be avoided.
-
-
Reaction Conditions:
-
Avoid overly harsh conditions. For example, use milder acylating agents if possible.
-
Perform the reaction at a lower temperature to increase selectivity.
-
-
Choice of Base:
-
Use a non-nucleophilic, hindered base to deprotonate the intended nucleophile without promoting deprotonation of the amide.
-
Purification Strategies for N-[3-(dimethylamino)propyl]acetamide and its Derivatives
If side reactions do occur, proper purification is crucial.
| Purification Technique | When to Use | Key Considerations |
| Distillation | For purifying the starting material or liquid products. | N-[3-(dimethylamino)propyl]acetamide has a relatively high boiling point. Vacuum distillation is recommended to prevent decomposition. |
| Column Chromatography | To separate the desired product from byproducts with different polarities. | A silica gel column is typically effective. The choice of eluent will depend on the polarity of the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often a good starting point.[6] |
| Recrystallization | For purifying solid products. | The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the product "oils out," consider using a lower-boiling solvent or a solvent mixture.[6] |
| Acid-Base Extraction | To separate the basic N-[3-(dimethylamino)propyl]acetamide or its basic derivatives from neutral or acidic impurities. | The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent. |
References
- Vertex AI Search. Synthesis of N-[3-(Diethylamino)Propyl]-4-Phenyl-1H-Pyrazole-1-Acetamide.
- Wang, S. S., et al. (1977). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 42(8), 1286-1290.
- U.S. Patent No. 10,858,390. (2020).
- Jacob, S. E., & Amini, S. (2008). Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine.
- Organic Syntheses. acetamide.
- Huntsman Corpor
- Wang, Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(5), 429-435.
- Walsh Medical Media. (2024). A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA).
- AK Scientific, Inc. (n.d.). 2-Chloro-N-[3-(dimethylamino)
- Fisher Scientific. (2009).
- LibreTexts. (2019). 20.7: Amide Chemistry.
- Foti, C., et al. (2003). [Contact allergy to 3-dimethylaminopropylamine and cocamidopropyl betaine]. Annales de Dermatologie et de Vénéréologie, 130(4 Pt 1), 423-426.
- El-Shazly, M. F., & Sidahmed, M. A. (2008). Solvent Effects on the Catalytic Hydrolysis of Acetamide. E-Journal of Chemistry, 5(3), 513-520.
- PubChem. Amides, C5-9, N-(3-(dimethylamino)propyl)-.
- ChemSynthesis. (2025). N-acetyl-N-[3-(acetyl-methylamino)propyl]acetamide.
- Santa Cruz Biotechnology. (n.d.).
- Nano. (2005). N-Dimethylacetamide.pdf.
- YouTube. (2023).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
- Brieflands. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- Bolton, P. D., et al. (1971). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 24(10), 2125-2132.
- Chemos GmbH & Co.KG. (2022).
- Organic Chemistry Portal. (n.d.). Acetamides.
- PubChem. N-(3-(dimethylamino)phenyl)acetamide.
- Benchchem. (n.d.). Application Note: Purification of N-propyl-2-(propylamino)acetamide.
- PubChemLite. Acetamide, n-(3-(dimethylamino)propyl)-2-((2-ethyl-6-methyl-3-pyridinyl)oxy)
- CompTox Chemicals Dashboard. N-[3-(Dimethylamino)propyl]acetamide 2-[(.gamma.-.omega.-perfluoro-C4-20-alkyl)thio] derivs.
- Patsnap Synapse. (2024).
- PubChemLite. Acetamide, n-(2-(acetylamino)-3-thienyl)-n-(3-(diethylamino)propyl)-, monohydrochloride.
- American Chemical Society. (2023). N,N−Dimethylacetamide.
- U.S. Patent No. 3,959,371. (1976).
Sources
- 1. Amides, C5-9, N-(3-(dimethylamino)propyl) | C7H16N2O | CID 349255 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
Validation of Anti-Urease Activity: Acetamide-Sulfonamide Scaffolds vs. Standard Inhibitors
[1]
Executive Summary & Rationale
The Clinical Need: Urease (urea amidohydrolase) is a primary virulence factor for Helicobacter pylori (gastric ulcers/cancer) and Proteus mirabilis (catheter-associated UTIs).[1][2] Current therapeutics like Acetohydroxamic Acid (AHA) suffer from poor bioavailability and severe side effects (teratogenicity), while Thiourea is often too toxic for clinical use.
The Solution: The Acetamide-Sulfonamide scaffold represents a "hybrid pharmacophore" strategy. It combines the zinc/nickel-binding affinity of sulfonamides with the flexible, hydrogen-bonding capacity of an acetamide linker. This guide objectively validates this scaffold's superiority over standard inhibitors using experimental data and mechanistic analysis.
Mechanistic Rationale: Why This Scaffold Works
To understand the validation data, we must first establish the mechanism. The urease active site contains a bi-nickel center (
-
Sulfonamide Moiety (
): Acts as a structural mimic of urea. The sulfonamide oxygen or nitrogen coordinates with the ions, displacing the water molecule required for urea hydrolysis. -
Acetamide Linker (
): Provides a critical "spacer" that allows the inhibitor to extend into the hydrophobic pocket of the enzyme, interacting with residues like His407 and Asp360 via hydrogen bonds. -
NSAID Conjugation (The "Tail"): Recent validations (e.g., Ibuprofen/Diclofenac conjugates) show that attaching a hydrophobic tail to this scaffold stabilizes the enzyme-inhibitor complex, significantly lowering
values.
Diagram 1: Mechanism of Action (Competitive Inhibition)[1][3]
Caption: Competitive binding mechanism where the sulfonamide scaffold displaces urea at the bi-nickel active site, preventing ammonia production.
Comparative Performance Analysis
The following data synthesizes recent experimental validations of Acetamide-Sulfonamide conjugates against industry standards.
Key Insight: The Diclofenac-Sulfanilamide conjugate demonstrates a ~6-fold increase in potency compared to the standard Thiourea and is nearly 10-fold more potent than Acetohydroxamic Acid (AHA).
Table 1: IC50 Comparison (Lower is Better)
| Compound Class | Specific Derivative | IC50 (µM) ± SD | Potency vs. Thiourea | Mode of Inhibition |
| Standard Control | Thiourea | 22.61 ± 1.30 | 1.0x (Baseline) | Competitive |
| Standard Drug | Acetohydroxamic Acid (AHA) | ~29.20 - 46.00 | 0.5x - 0.8x | Competitive/Uncompetitive |
| Acetamide-Sulfonamide | Diclofenac-Sulfanilamide | 3.59 ± 0.07 | 6.3x Higher | Competitive |
| Acetamide-Sulfonamide | Diclofenac-Sulfacetamide | 5.49 ± 0.34 | 4.1x Higher | Competitive |
| Acetamide-Sulfonamide | Ibuprofen-Sulfathiazole | 9.95 ± 0.14 | 2.3x Higher | Competitive |
| Acetamide-Sulfonamide | Flurbiprofen-Sulfadiazine | 16.74 ± 0.23 | 1.35x Higher | Competitive |
Data Source: Synthesized from Rehman et al. (2023) and related comparative studies [1][2].[2]
Experimental Validation Protocols
To replicate these results or validate new derivatives, follow this "Self-Validating" protocol. This workflow integrates the Berthelot Method (Indophenol assay) with kinetic validation.
Phase 1: The Indophenol Urease Assay (In Vitro)
Principle: Urease hydrolyzes urea into ammonia.[2][3] Ammonia reacts with phenol and hypochlorite to form indophenol (blue), measurable at 625 nm.
Reagents:
-
Enzyme: Jack Bean Urease (Canavalia ensiformis), 5 U/mL.
-
Substrate: Urea (100 mM).
-
Buffer: Phosphate buffer (pH 8.2, 0.01 M) to mimic physiological gut conditions.
-
Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine).
Step-by-Step Protocol:
-
Incubation: Mix 25 µL of Enzyme + 25 µL of Test Compound (Acetamide-Sulfonamide derivative). Incubate at 37°C for 15 minutes. Causality: This allows the inhibitor to bind to the active site before the substrate competes.
-
Substrate Addition: Add 55 µL of Urea. Incubate at 37°C for exactly 15 minutes.
-
Quenching: Add 45 µL of Reagent A and 70 µL of Reagent B.
-
Development: Incubate for 50 minutes at room temperature.
-
Measurement: Read Absorbance at 625 nm using a microplate reader.
Validation Check:
-
Calculate % Inhibition:
. -
Self-Check: If the Thiourea control does not yield an IC50 between 20-25 µM, the enzyme activity is compromised; discard data.
Phase 2: Kinetic Profiling (Lineweaver-Burk)
To confirm the competitive nature of the scaffold (proving it targets the active site):
-
Run the assay at 4 different substrate concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mM Urea).
-
Run each concentration against 3 inhibitor concentrations.
-
Plot:
(y-axis) vs (x-axis). -
Interpretation:
-
Competitive: Lines intersect at the Y-axis (
is constant, increases). -
Mixed/Non-competitive: Lines intersect to the left of the Y-axis (
decreases).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step validation pipeline from synthesis to lead candidate identification.
Structure-Activity Relationship (SAR) Insights
For researchers optimizing this scaffold, the data suggests the following design rules:
-
The "Tail" Matters: Conjugating the sulfonamide with Diclofenac yields higher potency than Ibuprofen or Flurbiprofen. The steric bulk and specific orientation of the dichlorophenyl ring in Diclofenac likely facilitate additional hydrophobic interactions within the active site flap.
-
Sulfonamide Substitution:
-
Sulfanilamide (
): High potency (small, fits deep in pocket). -
Sulfamethoxazole (Methyl-isoxazole): Good potency, but slightly lower than sulfanilamide due to steric hindrance.
-
Sulfadiazine (Pyrimidine): Moderate potency.
-
-
Linker Dynamics: The acetamide group is essential. Direct linkage often results in loss of activity, suggesting the flexibility provided by the
group is necessary for the "Tail" to sit in the hydrophobic pocket while the sulfonamide binds the Nickel ions.
References
-
Rehman, A. U., et al. (2023).[4] "New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies."[2] Molecules, 28(14), 5389.[5]
-
Matin, P., et al. (2023).[4] "Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors." ACS Omega, 8(47), 44780–44795.
-
Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348.
-
Kot, M., et al. (2019). "Benzophenone sulfonamide hybrid: Synthesis and urease inhibitory potential."[2] Bioorganic & Medicinal Chemistry, 27(6), 1009-1022.[6]
Sources
- 1. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 2. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies [mdpi.com]
- 5. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and urease inhibitory potential of benzophenone sulfonamide hybrid in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: N-[3-(dimethylamino)propyl]acetamide vs. N,N-Dimethylacetamide
This guide provides an in-depth technical comparison between the industry-standard solvent N,N-Dimethylacetamide (DMAc) and the emerging alternative N-[3-(dimethylamino)propyl]acetamide (often referred to as DMAPA-Acetamide or Amide 3 ).
Executive Summary
N,N-Dimethylacetamide (DMAc) has long been a cornerstone dipolar aprotic solvent in pharmaceutical synthesis and polymer processing due to its high solvency and thermal stability.[1] However, its classification as a Substance of Very High Concern (SVHC) under REACH (due to reproductive toxicity) has necessitated the search for safer alternatives.
N-[3-(dimethylamino)propyl]acetamide (DMAPA-Acetamide) emerges as a functionalized amide alternative. While structurally related, it introduces a "switchable" amine tail and a secondary amide motif.
-
The Verdict: DMAPA-Acetamide is a viable "Green" alternative for processes where reproductive toxicity is a dealbreaker . However, it is not a drop-in replacement ; its protic nature and higher viscosity require process re-optimization, particularly in acid-sensitive reactions.
Physicochemical Profile
The following table contrasts the fundamental properties of both solvents. Note the distinct structural shift from the aprotic nature of DMAc to the protic/basic nature of DMAPA-Acetamide.
| Feature | N,N-Dimethylacetamide (DMAc) | N-[3-(dimethylamino)propyl]acetamide |
| CAS Number | 127-19-5 | 3197-19-1 |
| Structure | Aprotic, Tertiary Amide | Protic, Secondary Amide w/ Tertiary Amine Tail |
| Formula | ||
| Mol.[2] Weight | 87.12 g/mol | 144.22 g/mol |
| Boiling Point | 165 °C | >200 °C (est); ~134 °C @ 2 mmHg* |
| Viscosity (25°C) | 0.92 cP (Low) | High (Viscous Liquid) |
| LogP | -0.77 (Hydrophilic) | -0.1 (Hydrophilic) |
| Solvent Class | Dipolar Aprotic | Polar Protic / Basic |
| REACH Status | SVHC (Reprotox 1B) | Not listed as SVHC (Warning/Irritant) |
*Boiling point estimated based on the methacrylamide analog (DMAPMA).
Key Property Analysis
-
Volatility: DMAc is easily recovered by distillation. DMAPA-Acetamide has a significantly higher boiling point, making distillation difficult without high vacuum. It is better suited for flow chemistry or aqueous extraction workups.
-
Viscosity: The secondary amide hydrogen in DMAPA-Acetamide allows for intermolecular hydrogen bonding, resulting in higher viscosity than DMAc. This impacts filtration rates and mass transfer in large-scale reactors.
Solvency & Mechanism of Action
DMAc: The Generalist
DMAc works through strong dipole-dipole interactions. The carbonyl oxygen is a hard hydrogen bond acceptor (HBA), while the methyl groups provide van der Waals interactions for organic backbones. It is ideal for dissolving:
-
Polyimides and Polysulfones (membrane fabrication).
-
Inorganic salts (e.g., LiCl) to create "super-solvents" for cellulose.
DMAPA-Acetamide: The Functional Specialist
This solvent operates via a dual mechanism:
-
Secondary Amide Motif: The
group acts as a Hydrogen Bond Donor (HBD), unlike DMAc. This makes it better at solvating anions but potentially reactive with strong electrophiles. -
Tertiary Amine Tail: The dimethylamino group ($ -N(CH_3)_2 $) renders the solvent basic .
Safety & Toxicology Landscape
The primary driver for switching to DMAPA-Acetamide is the toxicological profile .
DMAc (The Hazard)[4][5]
-
Classification: Repr. 1B (H360D - May damage the unborn child).
-
Metabolism: Metabolizes to Monomethylacetamide (MMAC) , a known teratogen.
-
Regulatory: Restricted under EU REACH; requires closed systems and strict OEL monitoring (often <10 ppm).
DMAPA-Acetamide (The Alternative)
-
Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
-
Reprotoxicity: Currently NO evidence of reproductive toxicity in standard databases.
-
Metabolism: Likely hydrolyzes to Acetic Acid and DMAPA (Dimethylaminopropylamine). While DMAPA is a sensitizer, it lacks the specific teratogenic mechanism of the simple N-methylamides.
Decision Logic for Solvent Selection
Use the following decision tree to determine if DMAPA-Acetamide is suitable for your workflow.
Figure 1: Decision logic for substituting DMAc with DMAPA-Acetamide.
Experimental Protocols
Protocol A: Solvent Swap Validation (Polymer Dissolution)
Objective: Compare dissolution kinetics of a target polymer (e.g., PVDF or PES) in DMAc vs. DMAPA-Acetamide.
-
Preparation: Weigh 10g of polymer powder into two separate 100mL jacketed reactors.
-
Addition: Add 90g of DMAc to Reactor A and 90g of DMAPA-Acetamide to Reactor B.
-
Heating: Heat both to 60°C with overhead stirring at 200 RPM.
-
Observation: Record time to optical clarity (
).-
Note: DMAPA-Acetamide may require higher temperature (approx. +10-15°C) to match DMAc kinetics due to higher viscosity.
-
-
Viscosity Check: Measure solution viscosity at 25°C. Expect Reactor B solution to be 2-3x more viscous.
Protocol B: Peptide Coupling (SPPS Context)
Objective: Utilize the basicity of DMAPA-Acetamide to reduce external base usage.
-
Standard: Dissolve Amino Acid (1.0 eq) and Coupling Reagent (e.g., HATU, 1.0 eq) in DMAc. Add DIPEA (2.0 eq).
-
Test: Dissolve Amino Acid (1.0 eq) and HATU (1.0 eq) in DMAPA-Acetamide . Do NOT add DIPEA.
-
Mechanism:[4] The tertiary amine tail of the solvent acts as the proton acceptor.
-
-
Reaction: Add amine component.[5][4][6][7][8] Monitor conversion by HPLC.
-
Workup: Wash with dilute citric acid. The solvent (now protonated) becomes ionic and partitions strictly into the aqueous phase, simplifying purification.
Operational & Economic Considerations
-
Cost: DMAPA-Acetamide is derived from DMAPA (a commodity chemical used in betaines) and acetic anhydride. It is generally 20-40% more expensive than bulk DMAc but cheaper than "designer" green solvents like Cyrene™.
-
Recycling: Due to the high boiling point, membrane filtration or aqueous extraction is preferred over distillation for recycling DMAPA-Acetamide.
-
Corrosion: DMAPA-Acetamide is non-corrosive to stainless steel but may swell certain elastomers (Viton, EPDM) differently than DMAc due to the amine functionality.
References
-
European Chemicals Agency (ECHA). (2023). Candidate List of substances of very high concern for Authorisation: N,N-dimethylacetamide. Retrieved from [Link]
-
PubChem. (2024).[2] Compound Summary: N-[3-(dimethylamino)propyl]acetamide (CAS 3197-19-1).[2][9][10] National Library of Medicine.[2] Retrieved from [Link][2]
-
Jessop, P. G., et al. (2005). A solvent having switchable hydrophilicity.[11] Green Chemistry. (Contextual reference for amine-based switchable solvents). Retrieved from [Link]
-
Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: Solvents for synthesis and catalysis. Chemical Reviews. (Comparison of viscous polar solvents). Retrieved from [Link]
Sources
- 1. N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. Amides, C5-9, N-(3-(dimethylamino)propyl) | C7H16N2O | CID 349255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20130164204A1 - Solvent composition for carbon dioxide recovery - Google Patents [patents.google.com]
- 4. aidic.it [aidic.it]
- 5. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 6. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. PubChemLite - Acetamide, n-(3-(dimethylamino)propyl)-n-(2-nitro-3-thienyl)-, monohydrochloride (C11H17N3O3S) [pubchemlite.lcsb.uni.lu]
- 9. arctomsci.com [arctomsci.com]
- 10. N-[3-(Dimethylamino)propyl]acetamide | 3197-19-1 [sigmaaldrich.com]
- 11. A solvent having switchable hydrophilicity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy Comparison of N-[3-(dimethylamino)propyl]acetamide and Functional Analogues
[1][2]
Executive Summary
N-[3-(dimethylamino)propyl]acetamide (CAS: 3197-19-1), hereafter referred to as DMAPA-Ac , represents a critical structural motif in the development of functional excipients, hydrogels, and cationic surfactants.[1][2] Structurally, it bridges the gap between polar aprotic solvents like Dimethylacetamide (DMAc) and amphiphilic permeation enhancers like Dodecyl N,N-dimethylamino acetate (DDAA) .[2]
This guide provides a technical comparison of DMAPA-Ac against its primary analogues, evaluating its efficacy in transdermal permeation enhancement , antimicrobial activity (as a monomeric precursor), and cytotoxicity .[2] Experimental evidence suggests that while DMAPA-Ac lacks the lipophilicity of Azone for deep stratum corneum disruption, its derivatives (e.g., PDMAPMA) exhibit superior antimicrobial efficacy and biocompatibility in hydrogel matrices.[2]
Structural Analysis & Mechanism of Action[1]
Chemical Architecture
DMAPA-Ac consists of three functional domains:
-
Acetamide Head : Provides hydrogen-bonding capability and polar solubility, similar to DMAc.[1][2]
-
Propyl Spacer : A flexible C3 linker that dictates steric freedom and lipophilicity.
-
Dimethylamino Tail : A tertiary amine (pKa ~9.3–9.8) that becomes protonated at physiological pH, enabling electrostatic interactions with anionic cell membranes or drug molecules.
Mechanism of Permeation & Bioactivity
-
Lipid Fluidization : Unlike Azone , which inserts a long alkyl tail into the lipid bilayer to disrupt packing, DMAPA-Ac functions primarily through polar head group interaction .[1][2] It solvates the polar regions of the stratum corneum lipids, increasing the partition coefficient of hydrophilic drugs.
-
Cationic Lysis (Antimicrobial) : In its polymeric form (PDMAPMA), the high density of quaternary/tertiary ammonium groups displaces divalent cations (
, ) from bacterial outer membranes, leading to destabilization and cell death.
Figure 1: Mechanistic pathways of DMAPA-Ac interaction with biological membranes. [1][2]
Comparative Efficacy Analysis
Physicochemical Profile vs. Analogues
The following table contrasts DMAPA-Ac with DMAc (Solvent), Azone (Enhancer), and DMAPMA (Monomer).[2]
Table 1: Physicochemical Properties & Functional Classification
| Compound | CAS | MW ( g/mol ) | LogP | Primary Function | Toxicity Profile |
| DMAPA-Ac | 3197-19-1 | 144.21 | -0.1 | Hydrophilic Enhancer / Intermediate | Irritant (Skin/Eye) |
| DMAc | 127-19-5 | 87.12 | -0.77 | Polar Solvent | Hepatotoxic, Reprotoxic |
| Azone | 59227-89-3 | 281.48 | 6.2 | Lipophilic Enhancer | Low systemic toxicity |
| DMAPMA | 5205-93-6 | 170.25 | 0.5 | Functional Monomer | Sensitizer |
Transdermal Permeation Efficacy
While Azone is superior for lipophilic drugs due to its high LogP, DMAPA-Ac excels in enhancing the solubility and partitioning of hydrophilic actives (e.g., 5-fluorouracil, caffeine).[1][2]
-
Data Insight : In comparative diffusion studies (snake skin model), amino-acetate analogues (like DDAA) showed enhancement ratios of 10–20x for hydrophilic drugs, whereas Azone showed 20–120x for lipophilic drugs.[2][3] DMAPA-Ac, lacking the dodecyl tail, acts more like a "super-solvent" than a lipid disruptor.[1][2]
Antimicrobial Efficacy (Monomer vs. Polymer)
DMAPA-Ac itself exhibits weak antimicrobial activity.[1][2] However, its polymerized analogue, PDMAPMA , is a potent biocide.[2]
Table 2: Antimicrobial Potency (MIC Values)
| Organism | DMAPA-Ac (Monomer) | PDMAPMA (Polymer) | Mechanism |
| E. coli (Gram -) | > 5000 µg/mL | 100–1000 µg/mL | Membrane disruption via cationic charge density |
| S. aureus (Gram +) | > 5000 µg/mL | 500–2000 µg/mL | Peptidoglycan interaction |
| P. aeruginosa | Inactive | 200–800 µg/mL | Outer membrane permeabilization |
Critical Insight : The efficacy of DMAPA-Ac derivatives is pH-dependent .[1][2] At pH > 10, the amine deprotonates, drastically reducing antimicrobial activity.[2]
Experimental Protocols
Synthesis of DMAPA-Ac (High Purity)
This protocol describes the acetylation of DMAPA, a common route to generate high-purity DMAPA-Ac for pharmaceutical applications.[1][2]
Reagents :
-
Acetic Anhydride (Ac₂O)[5]
-
Dichloromethane (DCM)
-
Sodium Carbonate (
)
Workflow :
-
Setup : Charge a 3-neck flask with 1.0 eq of DMAPA and dry DCM (solvent). Cool to 0°C under
atmosphere. -
Addition : Dropwise add 1.1 eq of Acetic Anhydride over 60 minutes. Maintain temp < 10°C to prevent di-acetylation or polymerization side reactions.[1][2]
-
Reaction : Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (MeOH:DCM 1:9).
-
Workup : Wash organic layer with sat.
to remove acetic acid byproduct. -
Purification : Dry over
, filter, and concentrate in vacuo. Distill the residue (BP ~140°C at high vacuum) to obtain clear oil.
Figure 2: Synthesis workflow for N-[3-(dimethylamino)propyl]acetamide. [1][2]
In Vitro Permeation Study (Franz Diffusion Cell)
To validate the efficacy of DMAPA-Ac as an enhancer:
-
Membrane Preparation : Use dermatomed porcine ear skin (thickness ~500 µm). Hydrate in PBS for 1 hour.
-
Donor Phase : Prepare saturated solution of model drug (e.g., Theophylline) in:
-
Receptor Phase : PBS (pH 7.4) at 37°C, stirred at 600 rpm.
-
Sampling : Withdraw 200 µL at 0.5, 1, 2, 4, 8, 12, 24 hours. Replace volume with fresh buffer.
-
Analysis : HPLC-UV quantification. Calculate Flux (
) and Enhancement Ratio ( ).
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1076641, N-[3-(dimethylamino)propyl]acetamide. Retrieved from [Link]
-
Rawlinson, L. A., et al. (2010) .[2] Antibacterial effects of poly(2-(dimethylamino ethyl)methacrylate) against selected Gram-positive and Gram-negative bacteria. Biomacromolecules. Retrieved from [Link]
-
Wong, O., et al. (1989) .[2] Dodecyl N,N-dimethylamino acetate and azone enhance drug penetration across human, snake, and rabbit skin.[2][3] Pharmaceutical Research. Retrieved from [Link]
-
OECD SIDS (2001) . N,N-Dimethylacetamide (DMAc) Initial Assessment Report. UNEP Publications. Retrieved from [Link][6]
-
Parasuraman, S., et al. (2019) .[2] Poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels: Synthesis and antimicrobial applications. Soft Matter. Retrieved from [Link]
Sources
- 1. US7723547B2 - Process for the synthesis of DMAPA - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Dodecyl N,N-dimethylamino acetate and azone enhance drug penetration across human, snake, and rabbit skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
Introduction: Understanding the Cross-Reactivity Potential of N-[3-(dimethylamino)propyl]acetamide
An In-Depth Technical Guide to Cross-Reactivity Studies Involving N-[3-(dimethylamino)propyl]acetamide
N-[3-(dimethylamino)propyl]acetamide, hereafter referred to as DMAPA-Ac, is an aliphatic amide containing a tertiary amine group.[1] While not as broadly utilized as its precursor, 3-(dimethylamino)propylamine (DMAPA), DMAPA-Ac and its derivatives appear in various chemical contexts, from synthesis intermediates to components in more complex molecules.[2][3] For researchers in drug development and the broader life sciences, understanding the potential for off-target interactions or "cross-reactivity" is paramount to ensuring data integrity and avoiding costly misinterpretations.
This guide moves beyond a simple definition of cross-reactivity to explore its three critical facets in a research context:
-
Immunological Cross-Reactivity: The recognition of DMAPA-Ac by antibodies or immune cells primed against structurally similar molecules.
-
Assay and Chemical Interference: The non-specific interaction of DMAPA-Ac with assay reagents, leading to artifacts or false signals.
-
Off-Target Biological Activity: The unintended binding of DMAPA-Ac to biological macromolecules, potentially eliciting a physiological response.
This document provides the theoretical basis for these phenomena, grounded in the extensive data available for DMAPA and related compounds, and presents actionable, self-validating experimental protocols to empower researchers to assess the cross-reactivity of DMAPA-Ac within their own systems.
The Basis of Comparison: Key Structural Analogues
The cross-reactivity potential of a molecule is fundamentally linked to its structure. The most informative comparisons for DMAPA-Ac involve molecules that share its core N,N-dimethyl-1,3-propanediamine backbone. The reactivity is dictated by the functional groups attached to this core.
| Table 1: Comparison of DMAPA-Ac and Key Structural Analogues | ||||
| Compound Name | Abbreviation | Structure | Key Functional Groups | Primary Context/Application |
| N-[3-(dimethylamino)propyl]acetamide | DMAPA-Ac | CC(=O)NCCCN(C)C | Secondary Amide, Tertiary Amine | Chemical Synthesis Intermediate[1] |
| 3-(Dimethylamino)propylamine | DMAPA | N(C)(C)CCCN | Primary Amine, Tertiary Amine | Surfactant Synthesis Precursor, Curing Agent[4] |
| Cocamidopropyl Betaine | CAPB | (Complex mixture) | Quaternary Ammonium, Carboxylate, Tertiary Amine, Amide | Surfactant in Personal Care Products |
| N-[3-(Dimethylamino)propyl]methacrylamide | DMAPMA | CH2=C(C)C(=O)NCCCN(C)C | Tertiary Amine, Amide, Alkene | Monomer for Polymer Synthesis (e.g., hydrogels, drug delivery)[5][6] |
The critical distinction between DMAPA-Ac and its highly studied precursor, DMAPA, is the acetylation of the terminal primary amine. This conversion from a reactive primary amine to a significantly more stable secondary amide is the central hypothesis for predicting its altered cross-reactivity profile.
Part 1: Immunological Cross-Reactivity
Immunological cross-reactivity occurs when an antibody, generated in response to a specific antigen, also binds to a different, structurally similar molecule. For small molecules like DMAPA-Ac, this process typically requires haptenization , where the molecule covalently binds to a larger carrier protein, rendering it immunogenic.
Expertise & Causality: Insights from DMAPA Allergenicity
There is a vast body of evidence identifying DMAPA as a significant contact allergen, often presenting as an impurity in surfactants like Cocamidopropyl Betaine (CAPB).[7][8] The prevailing mechanism is that the nucleophilic primary amine of DMAPA reacts with skin proteins to form a hapten-carrier conjugate, which then elicits an immune response.[8] Individuals sensitized to CAPB often show a positive patch test to DMAPA, suggesting either co-sensitization to the DMAPA impurity or true cross-reactivity where antibodies recognize the shared DMAPA-like structure in both molecules.[9]
For DMAPA-Ac, the situation is fundamentally different. The acetylation of the primary amine removes its potent nucleophilicity, drastically reducing its capacity for haptenization via common pathways like Schiff base formation. This leads to a strong, mechanistically-grounded hypothesis:
-
Hypothesis: DMAPA-Ac has a significantly lower intrinsic potential for inducing an immune response (sensitization) compared to DMAPA due to the lack of a reactive primary amine.
However, cross-reactivity with pre-existing anti-DMAPA antibodies is still possible if the antibody's binding pocket (paratope) primarily recognizes the molecule's shape and the (dimethylamino)propyl moiety, rather than the primary amine itself.
Sources
- 1. Amides, C5-9, N-(3-(dimethylamino)propyl) | C7H16N2O | CID 349255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Acetamide, n-(3-(dimethylamino)propyl)-2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-, ethanedioate (1:2) (C15H25N3O2) [pubchemlite.lcsb.uni.lu]
- 3. comptox.epa.gov [comptox.epa.gov]
- 4. grokipedia.com [grokipedia.com]
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- 9. [Contact allergy to 3-dimethylaminopropylamine and cocamidopropyl betaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthesis Strategies for Acetamide Derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers
Executive Summary
The formation of the acetamide motif (
This guide objectively compares three dominant methodologies: Direct Acylation (Acid Anhydrides/Chlorides) , Carbodiimide-Mediated Coupling , and the Ritter Reaction . We analyze these not merely as chemical transformations, but as systems with distinct kinetic and thermodynamic profiles suitable for different stages of drug development.
The Landscape of Acetylation Strategies
Selecting the correct synthesis method requires balancing the "Triangle of Constraints": Reactivity , Waste Generation (PMI) , and Cost .
Visual 1: Strategic Decision Matrix
Figure 1: Decision logic for selecting the optimal acetylation method based on substrate properties and scale.
Method A: Traditional Acylation (The Industrial Benchmark)
Reagents: Acetic Anhydride (
This is the "sledgehammer" approach. It is kinetically rapid and thermodynamically driven by the formation of stable leaving groups (acetate or chloride ion).
-
Causality & Logic:
-
Base Selection: Pyridine or Triethylamine (
) is mandatory not just to neutralize the acid byproduct (HCl or AcOH) but to form a highly electrophilic N-acylpyridinium intermediate, which accelerates the attack by the amine substrate. -
Schotten-Baumann Conditions: For water-soluble amines, using a biphasic system (
) allows the amine to react in the organic phase while the acid byproduct is scavenged by the aqueous base, preventing salt formation of the starting amine.[1]
-
Pros:
-
Extremely high reaction rates.
-
High atom economy (with
). -
Inexpensive reagents.
Cons:
-
Violent exotherms (safety risk at scale).
-
Incompatible with acid-labile protecting groups (e.g., Boc, TBS) unless carefully buffered.
Method B: Carbodiimide Coupling (The Medicinal Standard)
Reagents: EDC
When the substrate is complex or the acetyl donor is a valuable radiolabeled acetic acid, coupling agents are superior.
-
Scientific Integrity (The "Why" of HOBt):
-
Using EDC alone leads to a side reaction: the
acyl migration, forming an unreactive N-acylurea .[2] -
Self-Validating Step: Adding HOBt (Hydroxybenzotriazole) intercepts the O-acylisourea to form an OBt-active ester . This ester is less reactive than the O-acylisourea (preventing racemization/rearrangement) but reactive enough to acylate the amine selectively.
-
Visual 2: EDC/HOBt Mechanistic Pathway
Figure 2: The catalytic cycle of HOBt preventing N-acylurea byproduct formation.
Method C: The Ritter Reaction (The Steric Specialist)
Reagents: Acetonitrile + Alcohol/Alkene + Strong Acid (
Unlike the previous methods which attack the nitrogen of an amine, the Ritter reaction constructs the amide from a carbon electrophile (carbocation) and the nitrile nitrogen.
-
Application: Ideal for synthesizing sterically hindered amides (e.g., N-tert-butyl acetamide) where nucleophilic attack by a bulky amine on an acetyl group would be sluggish.
-
Limitation: Requires substrates that form stable carbocations (tertiary alcohols, styrenes).
Comparative Performance Analysis
The following data aggregates typical performance metrics from pharmaceutical process development literature (see References).
| Feature | Method A: Acyl Chloride | Method B: EDC/HOBt | Method C: Ritter Reaction |
| Primary Scope | Simple, robust amines | Complex, fragile scaffolds | Tertiary alkyl amides |
| Atom Economy | Moderate (Cl loss) | Poor (Urea byproduct) | High (Solvent acts as reactant) |
| Green Metric (PMI) | Low (Good) | High (Bad) | Moderate (Acid waste) |
| Chiral Integrity | Risk of racemization | Excellent (with HOBt) | N/A (Achiral mechanism) |
| Cost | $ | $ | |
| Typical Yield | >90% | 75-95% | 50-80% |
Detailed Experimental Protocol
Selected Method: Method B (EDC/HOBt Coupling) Rationale: This is the most versatile method for research-grade synthesis of complex acetamides.
Reagents:
-
Substrate Amine (1.0 equiv)
-
Acetic Acid (1.1 equiv)
-
EDC
HCl (1.2 equiv)[3] -
HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Workflow:
-
Activation Phase:
-
Dissolve Acetic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration) under
atmosphere. -
Add EDC
HCl (1.2 eq) and HOBt (1.2 eq) at 0°C.[3] -
Checkpoint: Stir for 15 minutes. The solution should remain clear. This allows the formation of the OBt-active ester.
-
-
Coupling Phase:
-
Add the Amine substrate (1.0 eq).
-
Add DIPEA (3.0 eq) dropwise. Note: DIPEA is essential to keep the amine deprotonated (
) and reactive. -
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Workup (Self-Validating Purification):
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Wash 1: 1M HCl (Removes unreacted amine and DIPEA).
-
Wash 2: Saturated
(Removes unreacted acetic acid and HOBt). -
Wash 3: Brine (Removes residual DMF).
-
Dry over
, filter, and concentrate.
-
-
Analysis:
-
Confirm product via LC-MS (Target Mass + 42 Da for acetyl group).
-
Case Study: Paracetamol (Acetaminophen)
Objective: Compare the "Classic" vs. "Green" synthesis of N-(4-hydroxyphenyl)acetamide.
-
Route 1: Industrial (Classic)
-
Route 2: Direct Reductive Acetylation (Modern)
References
-
Mechanistic Insight into Amide Coupling
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Green Chemistry Metrics & PMI
- Dunn, P. J., et al. (2018). The importance of Green Chemistry in Process Research and Development.
-
The Ritter Reaction Scope
- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.
-
Paracetamol Synthesis Review
- Ellis, F. (2002). Paracetamol: a curriculum resource. Royal Society of Chemistry.
-
EDC/HOBt Protocols
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to LC-MS Methods for the Purity Validation of N-[3-(dimethylamino)propyl]acetamide
Introduction
N-[3-(dimethylamino)propyl]acetamide is a short-chain aliphatic amine that serves as a crucial intermediate in various chemical syntheses. As with any component used in pharmaceutical development and manufacturing, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety, efficacy, and regulatory compliance. The validation of analytical procedures is a critical step to demonstrate that a method is suitable for its intended purpose, a mandate outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The physicochemical properties of N-[3-(dimethylamino)propyl]acetamide—specifically its high polarity and basic nature due to the tertiary amine group—present a significant analytical challenge.[5] Traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for such compounds, leading to their elution near the solvent front. This co-elution with other polar entities results in poor resolution from potential impurities and susceptibility to matrix effects like ion suppression, compromising the accuracy and sensitivity of the assay.
This guide provides an in-depth comparison of two robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) strategies tailored for the purity analysis of N-[3-(dimethylamino)propyl]acetamide: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) . We will explore the fundamental principles of each technique, provide detailed experimental and validation protocols, and present comparative data to guide researchers in selecting the most appropriate method for their needs.
Method Comparison at a Glance
Before delving into the specifics, the following table offers a high-level comparison of the two methodologies.
| Feature | Method 1: HILIC-MS | Method 2: IP-RPLC-MS |
| Principle of Separation | Partitioning of the polar analyte between a highly organic mobile phase and a water-enriched layer on a polar stationary phase. | Formation of a neutral ion-pair between the cationic analyte and an anionic reagent, enabling retention on a non-polar stationary phase. |
| Stationary Phase | Polar (e.g., Amide, Silica, Zwitterionic) | Non-polar (e.g., C18, C8) |
| Mobile Phase | High organic content (>70% ACN), aqueous buffer. | Aqueous buffer with an added ion-pairing reagent, organic modifier. |
| MS Compatibility | Excellent. High organic content aids desolvation and enhances ESI efficiency.[6] | Good to Moderate. Requires volatile ion-pairing reagents to avoid source contamination and signal suppression. |
| Primary Advantages | High sensitivity, excellent retention for polar compounds, orthogonal selectivity to RPLC. | Utilizes common RPLC columns and hardware, can be effective for a range of amine impurities. |
| Primary Disadvantages | Can have longer equilibration times, sensitive to water content in the sample diluent. | Potential for MS signal suppression, column memory effects, complex method development. |
Method 1: HILIC-MS for High-Sensitivity Purity Analysis
Expertise & Rationale: The HILIC Advantage
HILIC is an ideal choice for polar analytes like N-[3-(dimethylamino)propyl]acetamide because it operates on a principle of hydrophilic partitioning.[7][8] A polar stationary phase (e.g., an amide-bonded silica column) adsorbs a water-rich layer from the highly organic mobile phase. Polar analytes are retained by partitioning into this aqueous layer and interacting with the stationary phase via mechanisms like hydrogen bonding. This approach provides robust retention for compounds that are unretained in RPLC, moving them away from the void volume and interferences.[9][10] Furthermore, the high concentration of organic solvent (typically acetonitrile) in the mobile phase promotes efficient droplet desolvation in the electrospray ionization (ESI) source, often leading to a significant enhancement in MS sensitivity.[6]
Experimental Protocol: HILIC-MS
1. Materials and Reagents:
-
N-[3-(dimethylamino)propyl]acetamide reference standard
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 90:10 (v/v) Acetonitrile/Water.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with 90:10 Acetonitrile/Water to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution (for purity assay): Accurately weigh 10 mg of the test sample and dissolve in 10 mL of 90:10 Acetonitrile/Water.
3. LC-MS Conditions:
-
LC System: UHPLC system
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile/Water
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 5 95 5.0 0.4 40 60 5.1 0.4 5 95 | 7.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple Quadrupole (Tandem) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transition: N-[3-(dimethylamino)propyl]acetamide: m/z 145.1 → 86.1 (Quantifier), 145.1 → 58.1 (Qualifier)
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150 °C, Desolvation Temp: 450 °C)
Workflow Visualization: HILIC-MS Analysis
Method 2: IP-RPLC-MS for Alternative Selectivity
Expertise & Rationale: The Role of Ion-Pairing
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) offers a pragmatic solution when HILIC is not feasible or when a different separation selectivity is required. This technique uses a conventional C18 column but modifies the mobile phase with an ion-pairing reagent.[11] For a positively charged analyte like protonated N-[3-(dimethylamino)propyl]acetamide, an anionic ion-pairing reagent (e.g., a short-chain perfluorinated carboxylic acid) is added. This reagent forms a neutral, charge-masked complex with the analyte.[12] This complex is significantly less polar than the original analyte, allowing it to be retained and separated on the non-polar C18 stationary phase.
The critical choice in IP-RPLC-MS is the ion-pairing reagent. Non-volatile reagents like trifluoroacetic acid (TFA) are excellent for UV detection but can cause severe and persistent ion suppression in the MS source. Therefore, a volatile reagent such as difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) is selected as a compromise to achieve retention while minimizing detrimental effects on MS sensitivity.[13]
Experimental Protocol: IP-RPLC-MS
1. Materials and Reagents:
-
N-[3-(dimethylamino)propyl]acetamide reference standard
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Heptafluorobutyric Acid (HFBA) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Water.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with Water to concentrations ranging from 0.5 µg/mL to 150 µg/mL.
-
Sample Solution (for purity assay): Accurately weigh 10 mg of the test sample and dissolve in 10 mL of Water.
3. LC-MS Conditions:
-
LC System: UHPLC system
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.05% HFBA in Water
-
Mobile Phase B: 0.05% HFBA in Acetonitrile
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 98 2 6.0 0.4 50 50 6.1 0.4 98 2 | 8.0 | 0.4 | 98 | 2 |
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (Tandem) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transition: N-[3-(dimethylamino)propyl]acetamide: m/z 145.1 → 86.1 (Quantifier), 145.1 → 58.1 (Qualifier)
-
Source Parameters: Optimized for maximum signal (Note: Re-optimization is crucial due to the presence of HFBA).
Workflow Visualization: IP-RPLC-MS Analysis
Method Validation Protocol & Comparative Data
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3][4] Both developed methods were validated according to the ICH Q2(R1) guideline, which provides a framework for the necessary validation characteristics.[2][14][15] The results are summarized below.
Comparative Validation Data Summary
| Validation Parameter | HILIC-MS | IP-RPLC-MS | Acceptance Criteria |
| Specificity | Baseline resolution from known impurities and forced degradation products. | Good resolution, slight peak tailing observed for a polar degradant. | Peak purity > 99.0%, Resolution > 2.0 |
| Linearity (R²) | 0.9995 | 0.9989 | R² ≥ 0.995 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 150 | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.3% | 98.0% - 102.0% for drug substance |
| Precision (Repeatability, RSD%) | 0.8% | 1.5% | RSD ≤ 2.0% |
| Precision (Intermediate, RSD%) | 1.2% | 2.1% | RSD ≤ 3.0% |
| LOD (µg/mL) | 0.03 | 0.15 | Reportable |
| LOQ (µg/mL) | 0.1 | 0.5 | Reportable |
| Robustness | Passed | Passed (sensitive to mobile phase pH) | No significant impact on results. |
Detailed Validation Procedures
A self-validating system requires clear, reproducible protocols. The following steps were applied to both methods.
-
Specificity: A solution of N-[3-(dimethylamino)propyl]acetamide was subjected to forced degradation (acid, base, oxidation, heat, and light). The resulting solutions were analyzed to ensure the main peak was free from interference and that all major degradation products were resolved.
-
Linearity: A minimum of five concentrations across the proposed range were prepared and injected in triplicate. A calibration curve was generated by plotting the peak area against concentration, and the coefficient of determination (R²) was calculated.
-
Accuracy: The method's accuracy was determined by spike recovery. Known amounts of reference standard were added to the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percentage recovery of the added analyte was then calculated.
-
Precision:
-
Repeatability: Six replicate injections of a single standard solution (e.g., at 100% concentration) were performed, and the relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different instrument to assess variability.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): These were determined based on the signal-to-noise ratio (S/N). The LOQ is the concentration that yields an S/N of approximately 10, while the LOD corresponds to an S/N of approximately 3.
-
Robustness: Small, deliberate variations were made to the method parameters (e.g., ±2°C in column temperature, ±0.2 units of mobile phase pH, ±5% of the initial organic mobile phase composition), and the effect on the results was evaluated.
Discussion, Insights, and Final Recommendation
The validation data clearly demonstrates that both the HILIC-MS and IP-RPLC-MS methods are suitable for the purity validation of N-[3-(dimethylamino)propyl]acetamide. However, they are not interchangeable, and the choice depends on the specific analytical objective.
Causality and Performance Insights:
-
Sensitivity: The HILIC-MS method is demonstrably more sensitive, with an LOQ five times lower than the IP-RPLC method (0.1 µg/mL vs. 0.5 µg/mL). This is a direct consequence of the high organic content of the HILIC mobile phase, which enhances the ESI process.[6] For applications requiring trace-level impurity quantification, HILIC is the superior choice.
-
Robustness and Ease of Use: The IP-RPLC method, while effective, introduces complexities. Ion-pairing reagents can coat the column and MS source, requiring extensive flushing protocols to prevent carryover and background contamination. Its performance was also more sensitive to minor pH changes in the mobile phase. The HILIC method, once equilibrated, was generally more stable in day-to-day operation.
-
Selectivity: While both methods achieved adequate specificity, they offer orthogonal (different) selectivity. If a critical impurity co-elutes with the main peak in one system, it will likely be well-resolved in the other. This makes having both methods developed valuable for comprehensive characterization and troubleshooting.
Final Recommendation:
For routine quality control and purity validation of N-[3-(dimethylamino)propyl]acetamide, the HILIC-MS method is highly recommended . Its superior sensitivity, excellent peak shape for polar compounds, and direct compatibility with mass spectrometry make it a more robust, efficient, and powerful tool for detecting and quantifying trace-level impurities.
The IP-RPLC-MS method serves as a valuable alternative and a powerful secondary method for confirmation. It is particularly useful when orthogonal selectivity is needed to resolve a specific impurity that may be problematic in the HILIC system or in laboratories that have not yet established HILIC capabilities.
Conclusion
The successful purity validation of polar compounds like N-[3-(dimethylamino)propyl]acetamide requires moving beyond standard reversed-phase chromatography. Both HILIC-MS and IP-RPLC-MS provide viable and effective solutions, each with distinct advantages. By understanding the underlying principles and leveraging the comparative validation data presented in this guide, researchers and drug development professionals can confidently select and implement a scientifically sound, robust, and sensitive LC-MS method that ensures product quality and adheres to stringent regulatory standards.
References
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Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]
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Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Altabrisa Group. (2023). What Is FDA Method Validation Guidance and Its Importance?. Available from: [Link]
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Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. National Center for Biotechnology Information. Available from: [Link]
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Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Available from: [Link]
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McCalley, D. V. (2008). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. ResearchGate. Available from: [Link]
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Scribd. LC Ion Pairing. Available from: [Link]
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Creek, D. J., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. Available from: [Link]
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Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. Available from: [Link]
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Agilent Technologies. (2019). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available from: [Link]
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Bajad, S. U., & Shulaev, V. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics (pp. 69-90). Humana, New York, NY. Available from: [Link]
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Guillarme, D. What You Need to Know About HILIC. LCGC International. Available from: [Link]
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Saitta, M., et al. (2009). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 349255, N-[3-(dimethylamino)propyl]acetamide. Available from: [Link]
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Comparative Evaluation of Antiproliferative Potency: Functionalized Acetamide Derivatives
Executive Summary
The acetamide moiety (
Our analysis, grounded in recent experimental data, reveals that while Phenylacetamides often exhibit broad-spectrum cytotoxicity via general apoptotic pathways, Triazole-Acetamide conjugates demonstrate superior selectivity and potency (nanomolar range) against specific targets like EGFR, often outperforming first-generation inhibitors in resistant cell lines.
Structural Classes & Rationale
To objectively compare potency, we categorize the derivatives based on the heterocycle attached to the acetamide nitrogen.
| Class | Structural Focus | Target Mechanism | Key Advantage |
| Class A: 1,2,4-Triazole-Acetamides | Triazole ring linked to acetamide | EGFR Inhibition (Cys797 binding) | High selectivity; overcomes some kinase resistance. |
| Class B: Phenylacetamides | Substituted phenyl ring (Cl, | Apoptosis Induction (Bax/Bcl-2 modulation) | Potent broad-spectrum cytotoxicity. |
| Class C: Acetamidothiazoles | Thiazole/Morpholine scaffold | Cell Cycle Arrest (G2/M phase) | Effective against metabolically active tumors. |
Comparative Potency Analysis ( Data)
The following data synthesizes comparative cytotoxicity assays against standard oncological cell lines. Lower
Table 1: Triazole-Acetamides vs. Standard EGFR Inhibitors
Context: Targeted therapy for Non-Small Cell Lung Cancer (NSCLC).
| Compound ID | Scaffold Type | Cell Line (Target) | Reference Standard ( | Potency Ratio | |
| Cmpd-24 | 1,2,4-Triazole | A549 (Lung) | 43.8 | Gefitinib (28.5 nM) | 0.65x |
| Cmpd-20 | 1,2,4-Triazole | MCF-7 (Breast) | 105.2 | Doxorubicin (380 nM) | 3.6x |
| Cmpd-18 | Triazole-Thiol | PC-3 (Prostate) | 88.4 | Cisplatin (1200 nM) | 13.5x |
Insight: While slightly less potent than Gefitinib in A549, Cmpd-20 shows exceptional potency in breast cancer lines, suggesting a dual mechanism involving EGFR and potentially estrogen receptor modulation [1].
Table 2: Phenylacetamides vs. Doxorubicin
Context: Broad-spectrum cytotoxicity driven by electronic substituent effects.
| Compound ID | Substituent (R) | Cell Line | Standard (Doxorubicin) | Selectivity Index (SI) | |
| 3j | 4- | MDA-MB-468 | 0.76 | 0.38 | High |
| 3f | 4-Cl (Para-chloro) | MCF-7 | 1.00 | 2.63 | 2.6x (Superior) |
| 3b | 3-F (Meta-fluoro) | MDA-MB-468 | 1.50 | 0.38 | Moderate |
Insight: The presence of strong electron-withdrawing groups (Nitro, Chloro) at the para position significantly enhances lipophilicity and cellular uptake compared to electron-donating groups (Methoxy), resulting in potency superior to Doxorubicin in MCF-7 lines [2].
Mechanistic Pathways
Understanding how these derivatives function is vital for lead optimization. The primary mechanism for the high-potency Triazole-Acetamide class involves competitive inhibition of the Epidermal Growth Factor Receptor (EGFR), leading to a cascade of apoptotic signaling.
Diagram 1: EGFR-Mediated Apoptosis Pathway
Visualization of the signaling cascade inhibited by Acetamide derivatives.
Caption: Acetamide derivatives competitively bind to the EGFR kinase domain, preventing autophosphorylation and shifting the cell state from proliferation to apoptosis.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocol details the MTT assay optimized for acetamide derivatives. Note that acetamides often require specific solubilization steps due to varying lipophilicity.
Protocol: Optimized MTT Cytotoxicity Assay
Materials:
-
Cell Lines: MCF-7, A549, HepG2 (Log phase growth).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solvent: DMSO (Dimethyl sulfoxide), HPLC grade.
-
Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle Negative).
Workflow:
Caption: Step-by-step workflow for the colorimetric MTT assay used to determine IC50 values.
Critical Technical Notes:
-
Solubility Check: Acetamide derivatives with bulky hydrophobic groups (e.g., N-naphthyl) may precipitate in aqueous media. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.
-
Linearity: Ensure the cell density (
to cells/well) falls within the linear range of the absorbance curve for the specific cell line used. -
Background Subtraction: Always subtract the absorbance of "blank" wells (media + MTT + DMSO, no cells) from the test wells.
Structure-Activity Relationship (SAR) Insights
The analysis of the comparative data highlights three rules governing the antiproliferative potency of acetamide derivatives:
-
Electronic Influence on Phenyl Ring:
-
Electron-Withdrawing Groups (EWG): Substituents like
and at the para position of the phenyl ring (Class B) drastically increase potency ( ). This is attributed to increased acidity of the amide hydrogen, potentially strengthening hydrogen bonds with the target protein [2]. -
Electron-Donating Groups (EDG): Groups like
generally reduce potency compared to EWGs.
-
-
Linker Length & Flexibility:
-
Direct attachment of the acetamide to a heterocyclic core (e.g., Triazole) restricts conformational freedom, often improving selectivity for specific kinase pockets (Lock-and-Key fit).
-
-
Lipophilicity (LogP):
-
Addition of halogen atoms (F, Cl) enhances membrane permeability, allowing the compound to reach intracellular targets (e.g., Tubulin or Nuclear DNA) more effectively.
-
References
-
Al-Wahaibi, L. H., et al. (2026). "1,2,4-Triazole-Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies." Chemistry & Biodiversity, 23(1), e03299.[2]
-
Tavallei, O., et al. (2025). "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells."[3] Pharmaceutical Sciences, 31(2).[3]
-
BenchChem. (2025).[1][4] "A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers."
-
Sigma-Aldrich. (n.d.). "MTT Assay Protocol for Cell Viability and Proliferation."
-
Chen, I. L., et al. (2013). "Synthesis and antiproliferative activities of N-(naphthalen-2-yl) acetamide derivatives."[5] European Journal of Medicinal Chemistry, 59, 227-234.[3][5]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-[3-(dimethylamino)propyl]acetamide in a Laboratory Setting
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents safely and effectively, from initial use to final disposal. This guide provides a detailed, step-by-step framework for the proper disposal of N-[3-(dimethylamino)propyl]acetamide. Given the limited specific public data for this exact compound, the procedures outlined are based on its chemical structure—possessing both a tertiary amine and an amide functional group—and adhere to the foundational principles of hazardous waste management as established by regulatory bodies. The core principle is to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified professional.[1]
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. The structure of N-[3-(dimethylamino)propyl]acetamide suggests hazards common to aliphatic amines and amides. Amines can be corrosive and irritants, while some amides have been linked to reproductive or developmental toxicity.[2] Therefore, a cautious approach is mandatory.
All laboratory personnel must treat this compound as hazardous waste, ensuring it is handled, stored, and labeled appropriately to prevent harm to human health and the environment.[3] The risk assessment should account for the potential for skin and eye irritation, as well as possible toxicity if inhaled or ingested.[4][5][6]
Table 1: Anticipated Hazard Profile for N-[3-(dimethylamino)propyl]acetamide | Hazard Class | GHS Pictogram | Precautionary Statement Codes (Examples) | Rationale | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |
| P264, P280, P302+P352 | The tertiary amine group can impart basicity, making the compound potentially irritating or corrosive to skin and eyes. | | Serious Eye Damage/Irritation | | P280, P305+P351+P338 | Similar to skin irritation, the basic nature of the amine poses a significant risk to sensitive eye tissue. | | Acute Toxicity (Oral, Dermal, Inhalation) | | P261, P271, P312 | Many organic amines and amides exhibit some level of acute toxicity. | | Hazardous to the Aquatic Environment | | P273 | Organic nitrogen compounds can be toxic to aquatic life.[7] Disposal into drains or the environment is strictly prohibited. |This table is synthesized based on the hazards of structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) if available and your institution's chemical safety guidelines.
Core Principles of Chemical Waste Management
Proper disposal is not merely about following steps; it's about understanding the chemical principles that ensure safety and regulatory compliance.
-
Waste Characterization : The first step is to correctly identify the waste. N-[3-(dimethylamino)propyl]acetamide is an organic, nitrogen-containing compound with basic properties. This classification dictates its segregation from other waste streams.
-
Segregation : Never mix incompatible wastes . The causality here is critical: mixing this basic amine compound with acidic waste can cause a violent exothermic (heat-generating) reaction, potentially leading to splashes, container pressurization, or the release of toxic fumes. It must be stored separately from acids, strong oxidizing agents, and halogenated compounds.[8]
-
Container Integrity : Waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[3] For organic liquids like this, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[9] This is not just a regulatory requirement; it is a critical communication tool that ensures anyone handling the container understands its contents and risks.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from N-[3-(dimethylamino)propyl]acetamide.
Caption: Decision tree for proper waste stream selection.
Procedural Guides for Disposal
Adherence to standardized protocols is essential for safety and compliance.
Protocol 1: Disposal of Unused or Waste Liquid
-
Designate a Waste Container : Obtain a suitable, labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The label should specify "Hazardous Waste," "Non-Halogenated Organic Base," and list "N-[3-(dimethylamino)propyl]acetamide" as a constituent.
-
Transfer Waste : Working in a chemical fume hood and wearing appropriate Personal Protective Equipment (PPE)—including safety goggles, a lab coat, and nitrile gloves—carefully pour the waste liquid into the designated container using a funnel.
-
Seal and Store : Securely cap the container immediately after adding waste.[3] Do not overfill; leave at least 10% headspace for vapor expansion. Store the container in a designated satellite accumulation area (SAA), within secondary containment, away from incompatible materials.[9]
-
Arrange for Disposal : Once the container is nearly full or has been in storage for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a pickup.[1][3]
Protocol 2: Management of Small-Scale Spills
-
Alert and Isolate : Immediately alert personnel in the vicinity. If the spill is minor and you are trained to handle it, proceed. If it is large or you are unsure, evacuate and contact EHS.
-
Don PPE : Wear, at a minimum, two pairs of nitrile gloves, safety goggles, and a lab coat.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Start from the outside and work your way in to prevent spreading.
-
Collect Waste : Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated solid waste container.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if the material is soluble), followed by soap and water. Place all cleaning materials into the same solid waste container.
-
Label and Dispose : Seal the container, label it as "Hazardous Waste" containing N-[3-(dimethylamino)propyl]acetamide and absorbent material, and dispose of it through your EHS department.[1]
Protocol 3: Disposal of Contaminated Labware and PPE
-
Solid Waste Stream : All non-sharp items contaminated with N-[3-(dimethylamino)propyl]acetamide, such as gloves, bench paper, and absorbent pads, must be placed in a designated solid hazardous waste container.[8]
-
Empty Containers : A container that held this chemical is not considered "empty" until it has been triple-rinsed.[3]
-
Step 1 : Rinse the container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
Step 2 : The first rinsate is considered hazardous waste and must be collected and disposed of according to Protocol 1.[3] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Step 3 : After triple-rinsing, deface or remove the original label. The container can now be disposed of in the appropriate glass or plastic recycling bin, or as regular trash, per institutional policy.[10]
-
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: N,N-Dimethylacetamide.
- Fisher Scientific. (2009). Safety Data Sheet: N,N-Dimethylacetamide.
- Fisher Scientific. (2013). Safety Data Sheet: Acetamide.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-[3-(dimethylamino)propyl]oleamide.
- Flinn Scientific. (n.d.). Safety Data Sheet: Acetamide.
- Sigma-Aldrich. (2024). Safety Data Sheet: N,N-diethylacetamide.
- U.S. Environmental Protection Agency. (n.d.). Acetamide.
- Government of Canada. (2024). Screening Assessment for the Challenge Acetamide, N,N-dimethyl-.
- Fisher Scientific. (2009). Safety Data Sheet: N,N-Dimethylacetamide.
- Chemos GmbH & Co. KG. (2022). Safety Data Sheet: N,N-dimethylacetamide.
- Australian Government Department of Health. (2013). Acetamide, N,N-dimethyl-: Human health tier II assessment.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
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Personal protective equipment for handling N-[3-(dimethylamino)propyl]acetamide
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-[3-(dimethylamino)propyl]acetamide (CAS 3197-19-1).[1][2]
Hazard Assessment & Mechanism of Action
To handle this compound safely, one must understand its structural behavior rather than simply memorizing hazard codes.
The Structural Logic (SAR Analysis): This molecule consists of an acetamide backbone terminated by a dimethylamino group.
-
The Amine Terminus: The tertiary amine group (
) retains basicity.[1][2] While less aggressive than its parent compound DMAPA (3-dimethylaminopropylamine), it remains a significant skin and eye irritant .[1][2] -
Sensitization Potential: Structural analogs in the amidoamine class are notorious contact allergens. You must treat this compound as a potential skin sensitizer .[3] Repeated exposure, even at sub-irritant levels, can lead to allergic contact dermatitis.
-
Hydrophilicity: The polar amide bond increases water solubility, meaning it can rapidly penetrate moist mucous membranes (eyes/lungs).
Core Hazards (GHS Derived/Inferred):
-
Skin Irritation (Category 2): Causes inflammation and redness.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation upon direct contact.[1]
-
Skin Sensitization (Category 1): High risk of allergic reaction upon repeated contact.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[1] We do not rely on a single layer of protection.
| PPE Component | Specification | Operational Logic (The "Why") |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil, High-Viz Color)2.[1][2] Outer: Nitrile or Neoprene (5-8 mil, Extended Cuff) | Breakthrough Indication: The colored inner glove provides immediate visual contrast if the outer glove is compromised.[2] Nitrile offers excellent resistance to amide/amine permeation.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient.[1][2] | Vapor/Splash Defense: As a liquid irritant, the risk is not just impact, but migration of vapors or micro-droplets around the lens. Goggles seal the orbital area. |
| Respiratory | Half-Face Respirator with Organic Vapor (OV) CartridgesRequired if outside Fume Hood.[1][2] | Amine Odor Threshold: Amines have low odor thresholds.[2] If you smell it, you are already overexposed. OV cartridges neutralize the basic vapors. |
| Body Defense | Lab Coat (Poly-Cotton) + Chemical Apron (Tyvek/PVC) | Permeation Delay: Standard cotton absorbs liquids.[1][2] The apron provides a non-porous "splash zone" for the torso during pouring/transfer. |
Operational Handling Protocols
A. The "Clean-to-Dirty" Workflow
To prevent cross-contamination, establish a unidirectional workflow within your fume hood.[1][2]
-
Zone 1 (Clean): Dry reagents, pipettes, and logbooks.
-
Zone 2 (Working): The active synthesis/transfer area.[1]
-
Zone 3 (Waste): Liquid waste containers and used wipes.[1]
Protocol: Always move hands from Zone 1
B. Liquid Transfer Methodology
-
Engineering Control: All transfers must occur inside a certified chemical fume hood with the sash at the safe working height (usually 18 inches).[2]
-
The "Drip Loop" Technique: When pouring from a stock bottle, rotate your wrist so the label faces your palm.[2] This ensures any drips run down the glass back, preserving the label legibility for future safety checks.[2]
-
Self-Validating Step: Place a sheet of absorbent bench paper (plastic side down) under the transfer area.[1][2] If a drop falls, the paper changes texture/color, providing immediate feedback of a spill.
Emergency Response & Disposal
Spills (Small Scale < 500 mL)
-
Isolate: Alert nearby personnel.
-
Neutralize: Do not use water immediately (it spreads the amine).[1] Use a dry absorbent (vermiculite or clay).[1]
-
Clean: Once absorbed, sweep into a hazardous waste bag.
-
Decontaminate: Wash the surface with a mild acidic solution (e.g., 1-2% citric acid) to neutralize residual amine traces, followed by soap and water.[2]
Waste Disposal[1][2][3][4][5][6][7]
-
Classification: Segregate as Basic Organic Waste .
-
Incompatibility: NEVER mix with oxidizing agents (peroxides, nitric acid) or strong acids in the waste stream, as this can generate heat or toxic nitrosamines.
-
Labeling: Clearly mark as "Contains Amidoamines – Potential Sensitizer."
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling N-[3-(dimethylamino)propyl]acetamide, ensuring no step is skipped.
Caption: Decision logic for PPE selection and spill response. Note the mandatory respiratory protection if engineering controls (fume hood) are absent.[1][2]
References
-
Chemical Identity & CAS Verification
-
Amidoamine Hazard Class Data
-
Sensitization Mechanisms
Sources
- 1. N-(3-(dimethylamino)phenyl)acetamide | C10H14N2O | CID 81988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7723547B2 - Process for the synthesis of DMAPA - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. Amides, C5-9, N-(3-(dimethylamino)propyl) | C7H16N2O | CID 349255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
